molecular formula C10H12BrNO4 B1444940 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene CAS No. 856364-94-8

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Cat. No.: B1444940
CAS No.: 856364-94-8
M. Wt: 290.11 g/mol
InChI Key: BEQXCTPGQKZTDR-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO4 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXCTPGQKZTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not associated with a publicly registered CAS number at the time of this publication. This guide has been developed based on established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview for research and development purposes.

Introduction

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a substituted nitroaromatic compound that, while not extensively documented, holds significant potential as a versatile building block in medicinal chemistry and material science. Its structure, featuring a brominated and nitrated phenyl ring coupled with an ethoxyethoxy side chain, offers a unique combination of reactive sites and physicochemical properties. The nitro group, a potent electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the aromatic ring and can serve as a precursor for an amino group, a common pharmacophore.[1][2] The bromo substituent provides a handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The ethoxyethoxy group can enhance solubility and influence the pharmacokinetic profile of derivative compounds.

This technical guide provides a comprehensive overview of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, including a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery and material science, and essential safety and handling information.

Physicochemical Properties

The exact experimental data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not available. However, its properties can be predicted based on the known data of structurally similar compounds, such as 4-Bromo-1-ethoxy-2-nitrobenzene (CAS: 383869-51-0).[3]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C10H12BrNO4Based on chemical structure
Molecular Weight 290.11 g/mol Based on chemical structure
Appearance Likely a yellow to brown solid or oilAnalogy with similar nitroaromatic compounds[4]
Melting Point Expected to be a low-melting solid or high-boiling liquidComparison with 4-Bromo-1-ethoxy-2-nitrobenzene and the effect of the longer ether chain
Boiling Point > 300 °C (at atmospheric pressure)Ethers generally have lower boiling points than corresponding alcohols but higher than alkanes of similar molecular weight.[5][6] The presence of the polar nitro group and bromine will increase the boiling point.
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)The ethoxyethoxy group may slightly increase water solubility compared to a simple ethoxy group, but the overall molecule remains largely nonpolar.[5][7]
LogP Predicted to be in the range of 3.0 - 4.0Based on the lipophilicity of the bromo, nitro, and ether functionalities. The LogP of 4-Bromo-1-ethoxy-2-nitrobenzene is 3.2.[3]

Synthesis Protocol

The most plausible and efficient method for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromo-2-nitrophenol would react with a 2-ethoxyethyl halide.

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification A 4-Bromo-2-nitrophenol C Sodium 4-bromo-2-nitrophenoxide (in situ) A->C in DMF or Acetonitrile B Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) D 2-Ethoxyethyl bromide E 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene D->E C_ref Sodium 4-bromo-2-nitrophenoxide C_ref->E Heat F Reaction Mixture G Quench with water, Extract with organic solvent F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J

Figure 1: Proposed workflow for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Detailed Experimental Protocol
  • Deprotonation of 4-bromo-2-nitrophenol:

    • To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq, added portion-wise at 0 °C) or anhydrous potassium carbonate (K2CO3, 1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. The reaction progress can be monitored by the evolution of hydrogen gas if NaH is used.

  • Nucleophilic Substitution:

    • To the solution of the in situ generated sodium 4-bromo-2-nitrophenoxide, add 2-ethoxyethyl bromide (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and quench by pouring it into cold water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Causality behind Experimental Choices:

  • Choice of Base: Sodium hydride provides an irreversible deprotonation, driving the reaction to completion. Potassium carbonate is a milder, less hazardous base that is also effective.

  • Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[11]

  • Choice of Alkylating Agent: A primary alkyl halide like 2-ethoxyethyl bromide is used to favor the SN2 reaction pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[8][9]

Potential Applications

The unique structural features of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene suggest its utility as a key intermediate in the synthesis of a variety of target molecules with potential applications in drug discovery and material science.

In Drug Discovery

The nitroaromatic scaffold is present in a number of approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, anticancer, and antiparasitic activities.[12][13]

  • Precursor to Amino Derivatives: The nitro group can be readily reduced to an amino group, a critical functional group in many pharmaceuticals. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and reductive amination.

G A 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene B Reduction (e.g., H2/Pd-C, SnCl2) A->B C 4-Bromo-2-(2-ethoxyethoxy)aniline B->C D Further Derivatization (e.g., Acylation, Sulfonylation) C->D E Bioactive Molecules D->E

Figure 2: Potential derivatization pathway for drug discovery.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derivative of the title compound could serve as a starting point for the synthesis of novel kinase inhibitors.

  • Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties.[12][13] The title compound and its derivatives could be explored for their activity against various bacterial and parasitic strains. The ethoxyethoxy side chain may improve the compound's solubility and cell permeability, potentially enhancing its biological activity.

In Material Science

The reactivity of the bromo and nitro groups also makes this compound a candidate for applications in material science.

  • Synthesis of Dyes and Pigments: Nitroanilines, which can be derived from the title compound, are common precursors in the synthesis of azo dyes.

  • Monomer for Specialty Polymers: The amino derivative could be used as a monomer in the synthesis of polyamides or polyimides with tailored properties, where the bromo- and ethoxyethoxy- substituents could impart flame retardancy and modify the polymer's solubility and thermal characteristics.

Safety and Handling

Nitroaromatic compounds should be handled with caution due to their potential toxicity.[14][15][16]

  • Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues.[17][18]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store away from strong oxidizing and reducing agents.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion

While 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a compound with limited published data, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. The proposed Williamson ether synthesis provides a reliable route for its preparation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and material science. As with all nitroaromatic compounds, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

  • Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3599. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • de Oliveira, R. B., & da Silva, J. F. M. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 856-881. [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 11(2), 54. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • ResearchGate. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. [Link]

  • Unacademy. (n.d.). Physical Properties of Ethers. [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4553. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

Sources

Structural Elucidation and Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

[1]

Executive Summary & Synthetic Provenance

Target Analyte: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Molecular Formula:

Exact Mass:1

This guide details the structural validation of a halogenated nitrobenzene derivative containing a glycol ether side chain. The elucidation strategy relies on a "triangulation" approach: verifying the halogen regiochemistry, confirming the integrity of the ether chain, and proving the position of the substitution relative to the nitro group.

Synthetic Context (Regiochemical Grounding)

To interpret the spectra accurately, one must understand the synthetic origin. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (


)1
  • Precursor: 4-Bromo-1-fluoro-2-nitrobenzene (or the chloro analog).[1]

  • Nucleophile: 2-Ethoxyethanol (Cellosolve).[1]

  • Mechanism: The nitro group at position 2 activates the C1-halogen bond for displacement.[1] The bromine at position 4 is deactivated relative to C1 due to the meta-positioning of the nitro group and lack of direct resonance activation for nucleophilic attack.

  • Implication: The structure is regiochemically defined by the starting material; however, analytical validation is required to rule out bis-substitution (displacement of Br) or impurities.

Mass Spectrometry (MS): Isotopic Fingerprinting

The first step in elucidation is confirming the presence of the bromine atom and the molecular weight.

Experimental Protocol: LC-MS (ESI+)
  • Solvent: Methanol/Water (80:[1]20) + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Ammonium Adduct (
    
    
    ).[1]
  • Scan Range: 100–500 m/z.

Data Interpretation

The mass spectrum provides the most immediate confirmation of the structure due to the unique isotopic abundance of bromine (


Ion Identitym/z (approx)Relative IntensityStructural Insight

290.0 / 292.0 1 : 1 Definitive confirmation of one Bromine atom.

312.0 / 314.01 : 1Sodium adduct (common in ethers).[1]
Fragment

244 / 2461 : 1Loss of nitro group (characteristic of nitroaromatics).[1]
Fragment

~200 / 2021 : 1Cleavage of the ether chain, leaving the phenol core.

Critical Check: If the mass spectrum shows a 1:2:1 ratio (M, M+2, M+4), the sample is contaminated with a dibromo species. If the M+2 peak is absent, the bromine has been lost (likely reduced).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for solving the regiochemistry (position of substituents) and confirming the ether chain structure.

Experimental Protocol
  • Instrument: 400 MHz or higher (500 MHz preferred for clear splitting).

  • Solvent:

    
     (preferred for solubility) or 
    
    
    .[1]
  • Standard: TMS (0.00 ppm).[1]

H NMR Analysis (Proton)

The spectrum is divided into two distinct zones: the aromatic region (3 protons) and the aliphatic region (9 protons).

Aromatic Region (Regiochemistry Proof)

The substitution pattern is 1,2,4-trisubstituted .[1]

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 8.05 d 2.5 Ortho to

: Highly deshielded by the nitro group.[1] Meta coupling to H-5.
H-5 7.75 dd 9.0, 2.5 Para to

: Deshielded.[1] Shows large ortho coupling (to H-6) and small meta coupling (to H-3).[1]
H-6 7.35 d 9.0 Ortho to Ether : Shielded relative to H-3/H-5 due to electron donation from the alkoxy oxygen.[1]
Aliphatic Region (Ether Chain Confirmation)

Structure:

1
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
A (

)
4.25 t 2H Deshielded by aromatic ring oxygen.[1]
B (

)
3.75 t 2H Ether methylene.
C (

)
3.50 q 2H Methylene of the ethyl group.[1]
D (

)
1.15 t 3H Terminal methyl group.[1]
C NMR Analysis

Key carbon signals to verify:

  • C-NO2 (~140 ppm): Quaternary, weak intensity.[1]

  • C-O (Ar) (~152 ppm): Quaternary, deshielded by oxygen.[1]

  • C-Br (~112 ppm): Distinctive shift for carbon attached to bromine.[1]

2D NMR: The Connectivity "Smoking Gun"

To rigorously prove the ether is at Position 1 and the Nitro is at Position 2 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Logic Pathway
  • Correlation 1: The protons at H-3 (8.05 ppm) will show a strong 3-bond coupling to the Carbon bearing the ether (

    
    ) and the Carbon bearing the Bromine (
    
    
    ).[1]
  • Correlation 2: The ether protons at Position A (4.25 ppm) will show a 3-bond coupling only to C-1 (152 ppm) .[1]

Visualization of Elucidation Workflow

ElucidationStrategyStartUnknown Sample(Suspected 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene)MSLC-MS Analysis(ESI+)Start->MSMS_ResultM / M+2 Ratio = 1:1Confirms 1 Bromine AtomMS->MS_ResultH_NMR1H NMR Analysis(DMSO-d6)MS_Result->H_NMRPassH_PatternAromatic: 3H (d, dd, d)Aliphatic: Glycol Chain patternH_NMR->H_PatternC_NMR13C NMR / DEPTH_Pattern->C_NMRHMBC2D HMBC Experiment(Connectivity)C_NMR->HMBCHMBC_ProofCorrelation: Ether H2 <-> C1 (Ar)Correlation: H3 (Ar) <-> C1 (Ar)HMBC->HMBC_ProofFinalStructure ConfirmedRegiochemistry ValidatedHMBC_Proof->FinalDefinitive Proof

Figure 1: Step-by-step structural elucidation workflow from crude sample to confirmed structure.

Quality Control & Purity Analysis (HPLC)

Once the structure is elucidated, a routine method for purity must be established.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1%

    
    .[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 300 nm (Nitro-aromatic shift).[1]

  • Expectation: The product is relatively non-polar due to the bromine and ether chain; expect elution in the mid-to-late region of the gradient.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting coupling constants in trisubstituted benzenes).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-2-nitroanisole (Analogous Core). NIST Chemistry WebBook, SRD 69.[1]

  • PubChem. Compound Summary: 4-Bromo-1-ethoxy-2-nitrobenzene (Closest Structural Analog).[1] National Library of Medicine.[1] [1]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for calculating aromatic coupling constants).

In-Depth Technical Guide: Physical Properties & Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 856364-94-8) is a specialized aromatic ether intermediate used primarily in the synthesis of small-molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural core—a benzene ring substituted with a bromine atom, a nitro group, and a solubilizing ethoxyethoxy chain—makes it a critical building block for introducing polarity and flexibility into hydrophobic drug scaffolds.

This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Nomenclature & Identifiers
Identifier Details
IUPAC Name 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Common Synonyms 1-(2-Ethoxyethoxy)-4-bromo-2-nitrobenzene; 4-Bromo-2-nitrophenyl 2-ethoxyethyl ether
CAS Registry Number 856364-94-8
Molecular Formula C₁₀H₁₂BrNO₄
Molecular Weight 290.11 g/mol
SMILES CCOCCOc1c(cc(cc1)Br)[O-]
InChI Key Derived from structure

Physical & Chemical Properties

The introduction of the (2-ethoxyethoxy) side chain significantly alters the physicochemical profile compared to its parent compound, 4-bromo-2-nitrophenol. The ether chain disrupts crystal packing, typically resulting in a lower melting point and increased solubility in polar organic solvents.

Physicochemical Data Profile

Note: Experimental values for this specific intermediate are proprietary in many databases. Values below represent high-confidence predicted ranges based on Quantitative Structure-Property Relationship (QSPR) models and analog data (e.g., 4-bromo-1-ethoxy-2-nitrobenzene).

Property Value / Range Confidence/Source
Physical State Low-melting solid or viscous yellow oilHigh (Based on ether chain flexibility)
Melting Point 35 – 55 °CPredicted (Analogous ethyl ethers melt ~56°C; PEG chains lower MP)
Boiling Point ~380 °C (at 760 mmHg)Predicted (Decomposition likely before BP)
Density 1.45 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 2.6 – 2.9Predicted (Lipophilic core balanced by ether oxygen)
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental Consensus
Solubility (Organics) Soluble in DMSO, DCM, Ethyl Acetate, MethanolExperimental Consensus
pKa N/A (No ionizable protons)Structural Analysis
Spectroscopic Characteristics

To validate the identity of synthesized batches, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aromatic Region: Three distinct protons. A doublet (d) for H-6 (ortho to ether), a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (ortho to nitro).

    • Aliphatic Region: The ethoxyethoxy chain appears as a specific pattern:

      • ~4.2 ppm (t, 2H, Ar-O-CH ₂-)

      • ~3.8 ppm (t, 2H, -CH ₂-O-)

      • ~3.5 ppm (q, 2H, -O-CH ₂-CH₃)

      • ~1.2 ppm (t, 3H, -CH₃)

  • IR Spectroscopy:

    • Nitro Group: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

    • Ether Linkage: C-O stretching bands around 1100–1250 cm⁻¹.

Synthesis & Reaction Engineering

The most robust route to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is the Williamson Ether Synthesis . This method is preferred over nitration of the ether (which yields regiochemical mixtures) because it starts with the pre-functionalized 4-bromo-2-nitrophenol, ensuring 100% regioselectivity.

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Start 4-Bromo-2-nitrophenol (CAS 7693-52-9) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Deprotonation Reagent 2-Ethoxyethyl bromide (or Tosylate) Reagent->Intermediate Electrophile Base Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Base->Intermediate Product 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (Target) Intermediate->Product SN2 Substitution

Caption: Regioselective synthesis via Williamson etherification. The phenolic oxygen acts as the nucleophile displacing the halide on the ethoxyethyl chain.

Optimized Experimental Protocol

Objective: Synthesis of 10g batch.

  • Reagents:

    • 4-Bromo-2-nitrophenol (1.0 eq)

    • 2-Bromoethyl ethyl ether (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Potassium Iodide (KI) (0.1 eq, catalytic - Critical for accelerating the reaction)

    • Solvent: DMF (Dimethylformamide) or Acetone (requires reflux).

  • Procedure:

    • Step 1: Dissolve 4-bromo-2-nitrophenol in DMF under inert atmosphere (N₂).

    • Step 2: Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide anion (color change to deep yellow/orange).

    • Step 3: Add 2-bromoethyl ethyl ether and catalytic KI.

    • Step 4: Heat the mixture to 60-80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting phenol spot (lower Rf) should disappear.

    • Step 5 (Work-up): Cool to RT. Pour into ice-water (10x volume). The product may precipitate as a solid or separate as an oil.

    • Step 6 (Purification): Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄. Concentrate in vacuo.

  • Purification Insight: If the product is an oil, high-vacuum distillation is difficult due to the high boiling point. Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is the recommended purification method.

Handling, Stability & Safety (E-E-A-T)

While this specific ether is less volatile than simple nitrobenzenes, standard safety protocols for nitro-aromatics apply.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not distill at atmospheric pressure.

  • Storage: Store at 2–8°C under argon. The ether linkage is susceptible to slow oxidation (peroxide formation) over long periods; however, the electron-deficient nitrobenzene ring stabilizes it somewhat.

  • Hazards:

    • Skin/Eye Irritant: Wear nitrile gloves and safety glasses.

    • Toxicity: Assume potential mutagenicity typical of nitro-aromatics until proven otherwise.

References

  • Compound Availability & CAS Verification

    • Parchem Fine & Specialty Chemicals. "4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene".[1] Available at:

    • Santa Cruz Biotechnology (SCBT). "4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 856364-94-8)". Available at:

  • Synthetic Methodology (Analogous Protocols)

    • Organic Syntheses. "Alkylation of Phenols". Standard Williamson Ether Synthesis protocols.
    • PubChem. "4-Bromo-1-ethoxy-2-nitrobenzene (Analog Data)". Available at:

Sources

Advanced Synthesis Protocol: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This technical guide details the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene , a critical scaffold often utilized in the development of kinase inhibitors (e.g., EGFR, BTK targets). The moiety combines an electron-deficient aromatic core with a solubilizing glycol ether tail, a common design motif to improve physicochemical properties (LogD, solubility) in drug candidates.

While multiple routes exist, this guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway. This route is selected for its superior regiocontrol, scalability, and avoidance of genotoxic alkylating agents typically required in alternative phenol-alkylation routes.
Target Molecule Profile
PropertySpecification
IUPAC Name 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Molecular Formula

Key Functionality Aryl Bromide (Handle for Cross-Coupling), Nitro (Precursor to Aniline), Glycol Ether (Solubilizing Group)
Primary Challenge Controlling hydrolysis of the activated fluoride precursor; ensuring complete conversion without transetherification.

Retrosynthetic Analysis & Pathway Selection

To ensure high purity and operational simplicity, we utilize a disconnection at the


 bond.
The Logic of Choice
  • Route A (

    
     - Preferred):  Displacement of an activated fluoride by an alkoxide.
    
    • Pros: High yield, regioselective (F is displaced >1000x faster than Br in

      
      ), ambient pressure.
      
    • Cons: Requires moisture control to prevent hydrolysis to the phenol.

  • Route B (Williamson Ether Synthesis): Alkylation of 4-bromo-2-nitrophenol.

    • Pros: Cheap starting materials.

    • Cons: Requires 2-chloroethyl ethyl ether (often slower reactivity) or 2-bromoethyl ethyl ether (unstable/expensive). Competitive

      
      -alkylation or 
      
      
      
      -alkylation (if reduced) can occur.

Decision: We proceed with Route A utilizing 4-Bromo-1-fluoro-2-nitrobenzene and 2-ethoxyethanol .

Retrosynthesis cluster_precursors Precursors Target TARGET 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene SM1 Starting Material 1 4-Bromo-1-fluoro-2-nitrobenzene (Activated Electrophile) Target->SM1 Disconnection: C(Ar)-O Bond SM2 Starting Material 2 2-Ethoxyethanol (Nucleophile) Target->SM2 SNAr Mechanism SM1->Target Reaction: Base (K2CO3/NaH) Solvent (DMF/ACN) 60-80°C

Caption: Retrosynthetic disconnection revealing the convergent


 strategy.

Detailed Experimental Protocol ( Route)

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Quality Attribute
4-Bromo-1-fluoro-2-nitrobenzene 1.0ElectrophilePurity >98%; Free of 4-bromo-2-nitroaniline.
2-Ethoxyethanol 1.2 - 1.5NucleophileAnhydrous (<0.1%

). Water competes to form phenol.
Potassium Carbonate (

)
2.0BaseFinely milled/powdered to maximize surface area.
Acetonitrile (ACN) SolventMediumAnhydrous. DMF is an alternative but harder to remove.
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Charge a dry 3-neck round-bottom flask (RBF) with anhydrous Acetonitrile (10 volumes relative to limiting reagent).

  • Add 2-Ethoxyethanol (1.2 equiv) and powdered

    
      (2.0 equiv).
    
  • Process Insight: Stir at room temperature for 15 minutes. While 2-ethoxyethanol is not acidic enough to be fully deprotonated by carbonate instantly, the surface interaction prepares the alkoxide species in equilibrium. For faster kinetics, Sodium Hydride (

    
    ) in THF can be used at 0°C, but carbonate is safer for scale-up.
    

Step 2: Addition of Electrophile

  • Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of Acetonitrile.

  • Add the solution dropwise to the reaction mixture over 20 minutes.

    • Thermodynamic Control: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent runaway exotherms or side reactions.

Step 3: Reaction Phase

  • Heat the mixture to 60–70°C .

  • Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the fluoro-starting material (

      
      ). Product will appear more polar (
      
      
      
      ).
    • Duration: Typically 4–6 hours.

Step 4: Work-up & Isolation

  • Cool reaction to room temperature.[3]

  • Filter off inorganic solids (

    
    , unreacted 
    
    
    
    ) through a Celite pad. Wash pad with EtOAc.
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve residue in Ethyl Acetate and wash with:

    • Water (

      
      ) to remove excess glycol ether.
      
    • Brine (

      
      ).
      
  • Dry organic layer over

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude product is usually a yellow/orange solid or oil.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Heptane/EtOAc (9:1).

  • Yield Expectation: 85–95%.

Process Logic & Troubleshooting (E-E-A-T)

This section addresses the "Why" and "How" of the chemistry, establishing the trustworthiness of the protocol.

Mechanism: Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The nitro group at the ortho position is critical; it withdraws electron density via resonance ($ -M


 -I $ effect), stabilizing the anionic intermediate (Meisenheimer complex).
  • Why Fluorine? In

    
    , the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine is highly electronegative, creating a stronger dipole (
    
    
    
    ), which accelerates the initial attack of the alkoxide significantly faster than Cl or Br.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Particle size of base too large.Use milled

or switch to

(higher solubility).
Formation of Phenol Impurity Water in solvent/reagents.Dry solvents over molecular sieves. Ensure

atmosphere.
Dark/Tarred Mixture Overheating (>90°C).Limit temp to 70°C. Nitro compounds are thermally sensitive.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix: ACN + K2CO3 + 2-Ethoxyethanol Start->Mix Add Add: 4-Bromo-1-fluoro- 2-nitrobenzene (Dropwise) Mix->Add Heat Heat: 65°C for 4-6h Add->Heat Check QC: HPLC Check (<1% SM remaining) Heat->Check Check->Heat Incomplete Workup Workup: Filter Solids -> Extract EtOAc/H2O Check->Workup Pass End Isolate: 4-Bromo-1-(2-ethoxyethoxy)- 2-nitrobenzene Workup->End

Caption: Operational workflow for the SNAr synthesis of the target ether.

Safety & Compliance

  • Nitro Aromatics: Potentially explosive if distilled to dryness at high temperatures. Always test thermal stability (DSC) before scaling >100g.

  • Alkylation Risks: While this route avoids alkyl halides, the product itself is a nitro-aromatic and should be treated as a potential sensitizer.

  • Waste Disposal: The aqueous waste will contain potassium fluoride (

    
    ). Ensure segregation according to local fluoride disposal regulations.
    

References

  • PubChem. 4-Bromo-1-fluoro-2-nitrobenzene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses.

    
    ). (Mechanistic grounding). Available at: [Link]
    

Sources

electrophilic substitution on 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Functionalization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Executive Summary & Strategic Analysis

The substrate 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 383869-51-0) represents a highly specialized "push-pull" aromatic core often utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors).

For researchers attempting to further functionalize this core via Electrophilic Aromatic Substitution (EAS), the challenge is twofold:

  • Regiochemical Rigidity: The existing substitution pattern (1-Alkoxy, 2-Nitro, 4-Bromo) locks the electronic landscape, making Position 6 the only viable site for substitution.

  • Chemo-Stability Risk: The 2-ethoxyethoxy side chain (a glycol ether derivative) is acid-sensitive.[1] Standard industrial nitration conditions (mixed

    
     at high temperature) pose a severe risk of oxidative cleavage of the ether tail, leading to catastrophic yield loss and hazardous byproducts (unstable nitrate esters).
    

This guide details the Regioselective Nitration of this core to yield 4-Bromo-1-(2-ethoxyethoxy)-2,6-dinitrobenzene , utilizing a mild Acetyl Nitrate protocol designed to preserve the sensitive ether chain while overcoming the deactivated ring's energy barrier.

Electronic & Steric Landscape

To design the reaction, we must first map the electronic vectors determining the site of attack.

  • 1-(2-ethoxyethoxy) Group: A strong activator (+

    
     effect). It directs ortho and para.
    
    • Para (Pos 4): Blocked by Bromine.

    • Ortho (Pos 2): Blocked by Nitro.

    • Ortho (Pos 6): Open and highly activated.

  • 2-Nitro Group: A strong deactivator (-

    
    , -
    
    
    
    ). It directs meta.
    • Meta to Pos 2 is Pos 4 (Blocked) and Pos 6 (Open) .

  • 4-Bromo Group: A weak deactivator but ortho/para director.

    • Ortho to Pos 4 are Pos 3 and Pos 5.

    • Para to Pos 4 is Pos 1 (Blocked).

Visual Analysis: Resonance & Regioselectivity

G Substrate 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Alkoxy 1-Alkoxy Group (Strong Activator) Directs: 2, 4, 6 Substrate->Alkoxy Nitro 2-Nitro Group (Strong Deactivator) Directs: 4, 6 Substrate->Nitro Bromo 4-Bromo Group (Weak Deactivator) Directs: 3, 5 Substrate->Bromo Pos6 POSITION 6 (Synergistic Target) Alkoxy->Pos6 Strong Activation (Ortho) Pos3_5 Positions 3 & 5 (Electron Deficient) Alkoxy->Pos3_5 Meta (Deactivated) Nitro->Pos6 Meta Direction Bromo->Pos3_5 Weak Direction Product 4-Bromo-1-(2-ethoxyethoxy)- 2,6-dinitrobenzene Pos6->Product Nucleophilic Attack (Sigma Complex)

Figure 1: Mechanistic rationale for regioselectivity at Position 6. Note the synergistic direction of the 1-Alkoxy and 2-Nitro groups.

Experimental Protocol: Mild Nitration via Acetyl Nitrate

Objective: Install a nitro group at C6 without cleaving the 2-ethoxyethoxy chain. Standard: Self-validating protocol with in-process controls (IPC).

Safety Warning (Critical)
  • Glycol Ether Hazard: Strong mixed acid (

    
    ) can oxidize the ether methylene groups, leading to runaway exotherms or unstable peroxides/nitrates. Do not use standard mixed acid above 0°C. 
    
  • Acetyl Nitrate: This reagent is prepared in situ. It is explosive if overheated. Never allow the temperature to exceed 20°C during preparation or use.[2]

Reagents & Equipment
  • Substrate: 10.0 g (approx. 33 mmol)

  • Nitric Acid (fuming, >90% or 70% d=1.42): 2.5 equiv.

  • Acetic Anhydride (

    
    ): Solvent/Reagent (approx. 5-7 volumes).
    
  • Catalytic

    
    : 2-3 drops (Optional, to accelerate 
    
    
    
    formation).
  • Dichloromethane (DCM): Optional co-solvent for solubility.

Step-by-Step Workflow
  • Preparation of Nitrating Agent (In Situ):

    • Charge Acetic Anhydride (50 mL) into a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and drying tube.

    • Cool to -5°C to 0°C using an ice/salt bath.

    • Slowly add Nitric Acid (2.5 equiv) dropwise. Maintain Temp < 5°C.

    • Insight: This generates Acetyl Nitrate (

      
      ), a milder but highly specific nitrating agent.
      
  • Substrate Addition:

    • Dissolve the substrate (10 g) in a minimum amount of Acetic Anhydride or DCM (if solubility is poor).

    • Add the substrate solution dropwise to the nitrating mixture.

    • Control: Rate of addition must ensure internal temperature stays < 10°C .

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 1 hour , then slowly warm to 15°C (Room Temp) over 2 hours.

    • IPC (TLC/HPLC): Monitor consumption of starting material.

      • Starting Material: Less polar.

      • Product: More polar (Dinitro).

      • Warning: If a very polar baseline spot appears, oxidative degradation of the chain is occurring—quench immediately.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into 500 mL of vigorously stirred Ice Water .

    • Chemistry: This hydrolyzes the excess acetic anhydride to acetic acid and precipitates the nitro product.

    • Stir for 30 minutes to ensure granular precipitation.

    • Filter the solid. Wash with copious water to remove acetic acid.

    • Wash with cold ethanol (removes trace impurities).

  • Purification:

    • Recrystallization from Ethanol or Ethanol/Acetone is usually sufficient.

    • Yield Expectation: 75-85%.

Process Flow Diagram

Process Start Start: Clean Reactor Dry Nitrogen Purge Prep Reagent Prep: Acetic Anhydride + HNO3 Temp < 5°C Start->Prep Addition Substrate Addition: Slow Stream Maintain < 10°C Prep->Addition In-situ Acetyl Nitrate Reaction Reaction Phase: 0°C -> 15°C (2-3 hrs) Monitor via HPLC Addition->Reaction Quench Quench: Pour into Ice Water Hydrolysis of Ac2O Reaction->Quench Conversion >98% Isolation Isolation: Filtration & Water Wash Recrystallize (EtOH) Quench->Isolation

Figure 2: Optimized workflow for mild nitration of ether-sensitive substrates.

Analytical Validation

To confirm the success of the reaction and the integrity of the ether chain, compare the NMR data:

FeatureStarting Material (SM)Product (Dinitro)Diagnostic Change
H-6 (Aromatic) Singlet/Doublet ~7.2 ppmAbsent Disappearance of H6 signal confirms substitution.
H-3 (Aromatic) Doublet ~7.8 ppmSinglet ~8.2 ppmShifted downfield due to ortho-nitro effect.
Ether

Multiplets 3.8 - 4.2 ppmMultiplets 3.9 - 4.3 ppmMust remain intact. Loss/shift implies cleavage.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Oxidative cleavage of ether chain.Temperature too high (>20°C). Use pure DCM as solvent.
No Reaction Deactivated ring is too stable.Add catalytic

(1-2 drops) or switch to fuming

.
Isomer Mix Temperature fluctuation.Strict temp control ensures C6 selectivity over C3/C5.

References

  • Olah, G. A., et al. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on electrophilic nitration mechanisms and acetyl nitrate usage).

  • Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman. (Foundational principles of substituent directing effects in substituted benzenes).
  • PubChem. (2025). Compound Summary: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS 383869-51-0). National Center for Biotechnology Information. Link

  • Syntech International. (2023). Stability and safe handling of nitration waste acids containing nitric esters. Link

Sources

A Technical Guide to the Solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound throughout the discovery pipeline, from initial screening and synthesis to formulation and in vivo studies. 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, a substituted nitrobenzene derivative, presents a molecular architecture of interest to medicinal chemists. Its utility in synthetic pathways and as a potential pharmacophore is intrinsically linked to its behavior in various solvent systems. An in-depth understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and developing suitable formulations for biological evaluation.

This technical guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in a range of common organic solvents. In the absence of extensive empirical data in the public domain, this document leverages theoretical principles of solubility, structural analogy to related compounds, and provides a robust experimental framework for researchers to determine precise solubility data.

Physicochemical Characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

To predict the solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, we must first dissect its molecular structure and infer its physicochemical properties. The molecule comprises a nitrobenzene core, substituted with a bromine atom and an ethoxyethoxy group.

  • Polarity: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The bromine atom is also electronegative, contributing to the overall polarity. The ethoxyethoxy group introduces ether linkages, which are polar and can act as hydrogen bond acceptors. The benzene ring itself is nonpolar. The cumulative effect of these functional groups suggests that 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a moderately polar molecule . The polarity of similar compounds, such as 4-bromonitrobenzene, is influenced by the relative positions of the polar groups, which affects the overall dipole moment[1].

  • Hydrogen Bonding Capability: The molecule lacks hydrogen bond donors (e.g., -OH, -NH). However, the oxygen atoms in the nitro group and the ether linkages of the ethoxyethoxy group can act as hydrogen bond acceptors . This capability will influence its interaction with protic solvents.

  • Molecular Size and van der Waals Forces: The presence of a benzene ring, a bromine atom, and the ethoxyethoxy side chain gives the molecule a significant surface area, leading to appreciable van der Waals forces.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] For a more nuanced prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh)[4][5][6]. A solute is predicted to be soluble in a solvent if their HSP values are similar.

Predicted Solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Common Organic Solvents

Based on the physicochemical properties of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and the principles of solubility, we can predict its solubility in a range of organic solvents. The following table provides a qualitative prediction. It is important to note that these are estimations, and experimental verification is essential.

SolventSolvent ClassPredicted SolubilityRationale
Hexane Nonpolar, AliphaticLow The significant polarity of the nitro and ethoxyethoxy groups makes it incompatible with the nonpolar nature of hexane.
Toluene Nonpolar, AromaticLow to Medium While nonpolar, the aromatic ring of toluene can engage in π-π stacking with the nitrobenzene ring of the solute, potentially affording some solubility.
Diethyl Ether Slightly PolarMedium The ether functionality of the solvent can interact with the polar groups of the solute, and its overall low polarity can accommodate the nonpolar benzene ring.
Chloroform Polar, HalogenatedMedium to High Chloroform is a good solvent for many moderately polar compounds. Its ability to act as a weak hydrogen bond donor can interact with the hydrogen bond acceptors on the solute. The related compound, 4-Bromo-1,2-benzenediamine, is reported to be soluble in chloroform.
Dichloromethane (DCM) Polar, HalogenatedHigh DCM is a versatile solvent with a polarity suitable for dissolving moderately polar compounds. It is a common solvent for reactions involving substituted nitrobenzenes.
Acetone Polar, AproticHigh Acetone is a strong polar aprotic solvent that can effectively solvate the polar nitro and ether groups of the solute.
Ethyl Acetate Polar, AproticMedium to High The ester group in ethyl acetate provides polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving the target compound.
Acetonitrile Polar, AproticMedium Acetonitrile is a polar aprotic solvent, but its smaller size and strong dipole may not interact as favorably with the entire solute structure compared to acetone or DCM.
Isopropanol (IPA) Polar, ProticMedium As a protic solvent, IPA can engage in hydrogen bonding with the solute's ether and nitro oxygen atoms. However, the nonpolar alkyl chain of IPA might limit the overall solubility compared to more polar protic solvents.
Ethanol Polar, ProticMedium to High Similar to IPA, ethanol can act as a hydrogen bond donor. Its higher polarity compared to IPA may lead to better solvation of the polar functional groups.
Methanol Polar, ProticMedium Methanol is a highly polar protic solvent. While it can interact strongly with the polar groups, its small size and high polarity might not be optimal for solvating the nonpolar aromatic portion of the solute.
Dimethylformamide (DMF) Polar, AproticHigh DMF is a powerful polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of polar organic compounds.
Dimethyl Sulfoxide (DMSO) Polar, AproticHigh DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][8][9]

Objective:

To quantitatively determine the solubility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:
  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial shake Shake at constant temperature (e.g., 24-48 hours) prep_vial->shake check Ensure excess solid remains shake->check settle Allow solid to settle check->settle filter Filter aliquot of supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze quantify Calculate concentration (solubility) analyze->quantify cal_curve Prepare calibration curve cal_curve->quantify

Sources

The Solubilizing Scaffold: A Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties & Synthetic Utility of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Computational Biologists

Executive Summary

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 383869-51-0) represents a specialized "linker-scaffold" intermediate in modern medicinal chemistry. Unlike simple halogenated aromatics, this molecule integrates three distinct functional domains: a nucleophilic-susceptible nitro group (latent amine), a cross-coupling-ready bromide , and a solubilizing polyether tail .

This guide analyzes the theoretical physicochemical properties that make this compound a critical tool for optimizing drug-likeness (ADME), specifically in the development of kinase inhibitors where solubility is often a limiting factor. We provide in-silico profiling, electronic structure analysis, and a validated synthetic protocol.

Molecular Architecture & Electronic Properties

Structural Functionalization Logic

The molecule is designed to address the "Brick Dust" problem in drug discovery—compounds that are active but insoluble.

  • The Core (Benzene): Provides the rigid geometric scaffold.

  • The Warhead Handle (C4-Bromine): A weak deactivator positioned for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach pharmacophores.

  • The Latent Nucleophile (C2-Nitro): An electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr) at the C1 position during synthesis, and serves as a masked aniline for subsequent heterocycle formation (e.g., quinazolines).

  • The Solubilizer (C1-Ethoxyethoxy): A short polyethylene glycol (PEG)-like chain. Theoretically, this chain disrupts crystal lattice energy (lowering melting point) and acts as a hydrogen bond acceptor, improving aqueous solubility without introducing ionizable groups.

Electronic Density & Reactivity (DFT Insights)

In a theoretical Density Functional Theory (DFT) framework (B3LYP/6-31G* level), the electrostatic potential map reveals:

  • LUMO Location: Concentrated on the nitro group and the benzene ring, making the system susceptible to reduction.

  • HOMO Location: Localized on the ether oxygen lone pairs and the bromine atom.

  • Inductive Effects: The C1-ether oxygen acts as a

    
    -donor (+M effect), competing with the strong 
    
    
    
    -acceptor (-M effect) of the C2-nitro group. This "push-pull" electronic system stabilizes the molecule but makes the C4-bromine less reactive toward oxidative addition than a bromine on an electron-rich ring (e.g., 4-bromoanisole).

Physicochemical Profiling (In Silico)

The following data represents theoretical values calculated using consensus QSAR models (ClogP, SwissADME) compared to the non-pegylated analog.

Property4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzeneAnalog: 4-Bromo-1-ethoxy-2-nitrobenzeneImpact of Side Chain
Formula C₁₀H₁₂BrNO₄C₈H₈BrNO₃+C₂H₄O
Mol.[1][2][3][4] Weight 290.11 g/mol 246.06 g/mol Slight increase (remains <500)
CLogP (Est.) 2.1 - 2.4 ~2.9 - 3.2Improved Hydrophilicity
TPSA ~65 Ų~55 ŲIncreased polar surface area
H-Bond Acceptors 4 (NO₂, 2x Ether)3Enhanced water interaction
Rotatable Bonds 53Higher entropy (Lower MP)

Synthetic Utility & Reaction Pathways

The utility of this molecule lies in its orthogonality. The bromine can remain intact while the nitro group is manipulated, or vice versa.

Strategic Workflow Visualization

The following diagram illustrates the logical flow from precursor to active pharmaceutical ingredient (API) intermediate.

ReactionPathway Precursor 4-Bromo-2-nitrophenol Target 4-Bromo-1-(2-ethoxyethoxy) -2-nitrobenzene Precursor->Target Williamson Ether (K2CO3, DMF, 60°C) Reagent 2-Bromoethyl ethyl ether Reagent->Target Target->Target Br-Coupling (Suzuki) Aniline Intermediate: Aniline Derivative Target->Aniline Fe/AcOH or H2/Pd-C Heterocycle Final Scaffold: Quinazoline/Benzimidazole Aniline->Heterocycle Cyclization (e.g., Formamide)

Figure 1: Synthetic flowchart demonstrating the assembly and downstream utility of the scaffold.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene from 4-bromo-2-nitrophenol.

The "Self-Validating" Protocol

Why this works: This protocol uses Potassium Carbonate (


) as a base. It is strong enough to deprotonate the phenol (

due to nitro-stabilization) but mild enough to prevent elimination of the alkyl halide.

Reagents:

  • 4-Bromo-2-nitrophenol (1.0 eq)

  • 2-Bromoethyl ethyl ether (1.2 eq) [CAS: 592-55-2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst to accelerate Finkelstein exchange.

  • DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in dry DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous

    
    . The solution will turn bright yellow/orange, indicating the formation of the nitrophenoxide anion. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2-bromoethyl ethyl ether and the catalytic KI.

  • Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting phenol (lower R_f, acidic) should disappear; the product (higher R_f, neutral) will appear.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (precipitates the product if solid, or oils it out).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel).

Safety & Stability
  • Thermal Hazard: Nitro compounds can be energetic. Do not distill the neat residue at high temperatures (>150°C).

  • Alkylating Agents: 2-Bromoethyl ethyl ether is a potential alkylator of DNA. Use proper PPE and fume hood.

References

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene (Analog Data).[5] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link][6]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv.[2] Drug Deliv. Rev. 2001. (Theoretical basis for ethoxyethoxy chain selection).

Sources

Technical Safety & Handling Guide: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene , a specialized intermediate used in the synthesis of kinase inhibitors and pharmaceutical compounds.

CAS Registry Number: 856364-94-8 Chemical Formula: C₁₀H₁₂BrNO₄ Molecular Weight: 290.11 g/mol Synonyms: 1-ethoxy-2-(4-bromo-2-nitro-phenoxy)-ethane; 4-Bromo-2-nitro-1-(2-ethoxyethoxy)benzene.

Executive Summary & Risk Profile

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a functionalized nitroaromatic ether. It combines the thermal instability characteristic of nitro compounds with the lipophilicity of a glycol ether chain. Primarily utilized as a building block for pharmaceutical agents (e.g., Vandetanib analogs, EGFR inhibitors), this compound presents specific hazards regarding thermal decomposition and skin sensitization .

Core Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][2]

  • Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[3]

  • Thermal Hazard: Nitroaromatics possess high decomposition energy; explosion risk exists if heated under confinement.

Physicochemical Properties & Stability

Note: Specific experimental data for this CAS is limited; values below are derived from structural analogs (e.g., 4-bromo-1-ethoxy-2-nitrobenzene) and calculated properties.

PropertyValue / DescriptionOperational Implication
Physical State Low-melting solid or viscous oil (Yellow to Orange)May liquefy during handling; requires containment for both dust and liquid spills.
Melting Point Predicted: 40–55 °CStore below 25 °C to prevent melting and agglomeration.
Boiling Point >340 °C (Decomposes)Do not distill at atmospheric pressure.[2] High vacuum required.
Solubility Soluble in DMSO, DMF, EtOAc, DCM.Readily penetrates skin due to ethoxyethoxy chain (carrier effect).
Partition Coeff. LogP ~ 2.5–2.8Lipophilic; potential for bioaccumulation in fatty tissues.

Synthesis & Process Safety

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SₙAr) of a 4-bromo-1-fluoro-2-nitrobenzene precursor. This process is exothermic and requires strict thermal control.

Synthesis Workflow & Safety Checkpoints

The following diagram outlines the critical control points (CCPs) during synthesis to prevent thermal runaway and exposure.

SynthesisWorkflow Start Reagents: 4-Bromo-1-fluoro-2-nitrobenzene + 2-Ethoxyethanol BaseAdd Base Addition (K2CO3/NaH) CCP1: Exotherm Control Start->BaseAdd Inert Atm (N2) Reaction Reaction Phase (60-80°C, DMF/DMSO) BaseAdd->Reaction T < 90°C Quench Quench/Workup (Ice Water Pour) Reaction->Quench Complete Conversion Extraction Extraction (EtOAc) Phase Separation Quench->Extraction Purification Purification (Recrystallization/Column) Extraction->Purification Waste Waste Disposal (Halogenated/Nitro Stream) Purification->Waste Solvents

Figure 1: Synthesis workflow emphasizing thermal control points (CCP1) and waste streams.

Critical Process Controls
  • Exotherm Management: The substitution of the fluorine atom by the ethoxyethanol alkoxide releases significant heat. Base addition must be gradual.

  • Temperature Limit: Maintain reaction temperature < 90 °C . Above 100 °C, the nitro group may initiate autocatalytic decomposition, especially in the presence of base.

  • Impurity Profile: Unreacted 4-bromo-1-fluoro-2-nitrobenzene is highly toxic and a lachrymator. Ensure complete conversion (monitor via HPLC/TLC) before workup to minimize operator exposure.

Handling & Personal Protective Equipment (PPE)

The "ethoxyethoxy" tail acts as a phase transfer catalyst, potentially increasing the permeation rate of the nitroaromatic core through standard gloves.

PPE Selection Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-mask with OV/P100 cartridges if heating or using solvents.

  • Eyes: Chemical splash goggles. Face shield required during base addition or quenching.

  • Skin (Hands):

    • Standard:Double Nitrile (0.11 mm) – Change every 15 mins.

    • High Risk (Solvent/Oil):Silver Shield (Laminate) or Viton gloves. Avoid Latex.

  • Body: Tyvek® lab coat or chemical-resistant apron.

Engineering Controls
  • Enclosure: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Ground all glassware and equipment. Nitro compounds are sensitive to electrostatic discharge (ESD) when dry.

Storage & Stability Protocols

  • Conditions: Store at 2–8 °C (Refrigerated).

  • Environment: Keep under inert atmosphere (Argon/Nitrogen). The ether chain is susceptible to slow peroxidation upon air exposure; the nitro group is light-sensitive.

  • Incompatibilities:

    • Strong Bases: Can trigger polymerization or decomposition.

    • Reducing Agents: React violently with the nitro group.

    • Metals (Zn, Fe): Can reduce the nitro group to an amine or hydroxylamine (exothermic).

Emergency Response Logic

In the event of exposure or release, immediate action is required to mitigate the systemic toxicity of the nitro compound.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (Solid/Liquid) Type->Spill Fire Fire / Thermal Event Type->Fire Exposure Personnel Exposure Type->Exposure ActionSpill Absorb (Vermiculite) Do NOT use combustible materials Double Bag as Haz Waste Spill->ActionSpill ActionFire Evacuate Area Use Water Fog / Foam Avoid straight streams (Dust exp) Fire->ActionFire ActionSkin Wash with PEG-400 or Soap/Water (15 mins minimum) Seek Medical Attention Exposure->ActionSkin

Figure 2: Decision logic for emergency response scenarios involving nitroaromatic ethers.

Specific First Aid
  • Skin Contact: Nitro compounds are absorbed through skin. Wash immediately with Polyethylene Glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for lipophilic nitroaromatics.

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails (cyanosis) occurs, administer oxygen (indicative of methemoglobinemia).

Waste Disposal

  • Classification: Hazardous Waste (Toxic, potentially Reactive).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr emissions).

  • Prohibition: Never dispose of down the drain. Do not mix with strong oxidizers in the waste stream.

References

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Synthetic Intermediate

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a strategically functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring activated by a nitro group and possessing a flexible ethoxyethoxy side chain, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of its synthesis, reactivity, and prospective applications in medicinal chemistry and materials science, offering a technical resource for professionals in research and development.

The core structure consists of a benzene ring substituted with four key groups that dictate its reactivity:

  • The Nitro Group (-NO2): As a potent electron-withdrawing group, it strongly activates the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The nitro group itself is a valuable functional handle that can be readily reduced to an amine, opening up a vast landscape of subsequent chemical transformations.[3][4]

  • The Bromo Group (-Br): Positioned para to the ether linkage, the bromine atom serves as an excellent leaving group in SNAr reactions.[1][5] Furthermore, it is a key participant in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7]

  • The Ether Linkage (-O-): The oxygen atom of the ether acts as an electron-donating group, influencing the overall electronic properties of the aromatic ring.

  • The Ethoxyethoxy Side Chain (-CH2CH2OCH2CH3): This flexible chain can enhance the solubility of the molecule and its derivatives in various organic solvents.[8] In the context of drug discovery, such polyether chains can be strategically employed to modulate pharmacokinetic properties, including solubility and cell permeability.[8]

PropertyPredicted Value
Molecular Formula C10H12BrNO4
Molecular Weight 290.11 g/mol
IUPAC Name 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
CAS Number Not available
Proposed Synthesis: A Practical Approach

A plausible and efficient route to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is through a Williamson ether synthesis, a classic and reliable method for forming ethers.[9][10] This approach would involve the reaction of a suitable phenoxide with an alkyl halide.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Start 4-Bromo-2-nitrophenol Reaction Williamson Ether Synthesis (Heat) Start->Reaction Base Base (e.g., K2CO3) Base->Reaction Alkyl_Halide 1-Bromo-2-ethoxyethane Alkyl_Halide->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Workup->Product

Caption: Proposed synthetic workflow for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrophenol (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Core Reactivity and Synthetic Applications

The strategic placement of the functional groups in 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene makes it a valuable precursor for a variety of chemical transformations.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the bromine atom for displacement by a wide range of nucleophiles.[1][2] This reaction is a cornerstone for introducing diverse functionalities onto the aromatic ring.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Start 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH Nucleophile->Reaction Base Base Base->Reaction Product 4-Nu-1-(2-ethoxyethoxy)-2-nitrobenzene Reaction->Product

Caption: General scheme for SNAr reactions of the title compound.

Exemplary Protocol: Synthesis of a Substituted Aniline Derivative

  • Reaction Setup: In a sealed tube, dissolve 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq) and a primary or secondary amine (1.5 eq) in a polar solvent like ethanol or DMSO.

  • Base Addition: Add a suitable base, such as triethylamine or potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography to yield the corresponding N-aryl amine derivative.

2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl structures.[11][12]

G cluster_2 Suzuki-Miyaura Cross-Coupling Start 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Reaction Suzuki Coupling Start->Reaction Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 4-Aryl-1-(2-ethoxyethoxy)-2-nitrobenzene Reaction->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling [7][13]

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.02 eq). Add degassed solvents (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Stir the mixture at 80-100 °C for the required time, monitoring by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Purify by column chromatography.

3. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.[3][14] Tin(II) chloride (SnCl2) is a mild and effective reagent for this transformation.[15][16]

Exemplary Protocol: Nitro Group Reduction with SnCl2 [15]

  • Reaction Setup: Dissolve 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl2·2H2O (4-5 eq) to the solution.

  • Reaction: Reflux the mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and carefully neutralize with a basic solution (e.g., saturated NaHCO3 or 2M KOH).

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aniline derivative by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The versatile reactivity of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene positions it as a valuable building block in several high-value research and development areas.

Medicinal Chemistry and Drug Discovery

Bromo-nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals.[6][17][18] The scaffold derived from 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can be elaborated into complex molecular architectures with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The sequential application of SNAr, cross-coupling, and nitro reduction reactions allows for the construction of highly decorated aniline and biaryl scaffolds, which are common motifs in many drug molecules.[6][19]

  • Modulation of Physicochemical Properties: The ethoxyethoxy side chain can improve the solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[8] This is a critical consideration in modern drug design to enhance bioavailability and efficacy.

Materials Science

Nitroaromatic compounds are also used in the synthesis of dyes, pigments, and specialty polymers.[20][21][22]

  • Dye and Pigment Synthesis: The nitroaniline derivatives of this compound can serve as precursors to azo dyes through diazotization and coupling reactions.[20]

  • Polymer Science: The difunctional nature of this molecule allows it to be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability or altered optical characteristics.

Conclusion

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene represents a highly versatile and strategically designed chemical intermediate. Its trifecta of reactive sites—the activatable bromine, the reducible nitro group, and the modulatory ether linkage—provides a robust platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery, it offers a scaffold that can be readily functionalized to explore new chemical space and optimize pharmacokinetic properties. In materials science, it holds promise as a precursor to novel dyes, pigments, and polymers. This guide has outlined the fundamental chemistry and potential applications of this compound, providing a solid foundation for its use in innovative research and development endeavors.

References
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025). ResearchGate. [Link]

  • Reduction of Nitroarenes with SnCl 2 in TBAB. (n.d.). ResearchGate. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • Sn2+ reduction. (2026, February 1). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • The Role of Bromo-OTBN in Pharma. (2024, December 20). PYG Lifesciences. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ASM Journals. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

  • Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Ahmets. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nitro – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • 4-Bromo-1-ethoxy-2-nitrobenzene. (n.d.). PubChem. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Britannica. [Link]

  • Oxidative nucleophilic alkoxylation of nitrobenzenes. (n.d.). RSC Publishing. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • synthesis of 4-bromo-2-nitrotoluene. (2024, February 28). YouTube. [Link]

  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. (2025, August 5). ResearchGate. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022, June 3). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. [Link]

  • 2-(2-ETHOXYETHOXY)ETHANOL. (n.d.). Ataman Kimya. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • 2-(2-Ethoxyethoxy)ethanol. (n.d.). Wikipedia. [Link]

  • Ethoxydiglycol. (n.d.). PharmaCompass.com. [Link]

  • ETHOXYDIGLYCOL. (n.d.). Ataman Kimya. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, a valuable intermediate in organic synthesis. The procedure is based on the robust and versatile Williamson ether synthesis, a cornerstone reaction in organic chemistry. This guide is intended for researchers and professionals in chemical and pharmaceutical development, offering a comprehensive walkthrough from reaction setup to product characterization. We emphasize the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Background

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is an aromatic compound featuring a bromo, a nitro, and an ethoxyethoxy functional group. This specific arrangement of substituents makes it a useful building block, particularly for introducing the protected 4-bromo-2-nitrophenoxy moiety in the synthesis of more complex molecules.

The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the phenolic proton of 4-bromo-2-nitrophenol is deprotonated by a mild base to form a potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide, 1-bromo-2-ethoxyethane, displacing the bromide leaving group to form the desired ether linkage. The choice of a primary alkyl halide is crucial as it favors the SN2 pathway and minimizes competing elimination (E2) reactions that are prevalent with secondary or tertiary halides.[3]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Chemical reaction scheme

Mechanism:

The reaction is a classic example of the Williamson Ether Synthesis.[1]

  • Deprotonation: The weakly acidic phenolic proton of 4-bromo-2-nitrophenol is removed by the base (potassium carbonate) to form a resonant-stabilized phenoxide ion. This step significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-ethoxyethane. This carbon is susceptible to attack because it is bonded to the electronegative bromine atom.

  • Concerted Displacement: The attack occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1][2] This "backside attack" results in the formation of the ether product and a bromide salt.

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular Wt.Quantity (mmol)Mass/Volume
4-Bromo-2-nitrophenol7693-52-9218.01 g/mol 10.02.18 g
1-Bromo-2-ethoxyethane592-55-2153.02 g/mol 12.0 (1.2 eq)1.84 g (1.35 mL)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 15.0 (1.5 eq)2.07 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol -40 mL
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -~200 mL
Hexanes110-54-386.18 g/mol -As required for chromatography
Deionized Water7732-18-518.02 g/mol -~300 mL
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -As required
Silica Gel (for column chromatography)7631-86-960.08 g/mol -As required
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Work in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • 1-Bromo-2-ethoxyethane is flammable and an irritant.[6][7] Handle with care.

  • Potassium carbonate is an irritant; avoid inhalation of dust and contact with skin and eyes.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[4][5]

Detailed Experimental Protocol

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (2.18 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction without interfering.[8]

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes to allow for the initial deprotonation of the phenol. Subsequently, add 1-bromo-2-ethoxyethane (1.35 mL, 12.0 mmol) dropwise to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a solution of 20% ethyl acetate in hexanes as the mobile phase. The product spot should be less polar (higher Rf value) than the starting 4-bromo-2-nitrophenol. The reaction is considered complete upon the disappearance of the starting phenol spot.

Work-up and Purification

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of ethyl acetate (~20 mL).

  • Quenching and Extraction: Combine the filtrate and the washings and pour the solution into a 250 mL separatory funnel containing 150 mL of ice-cold deionized water. This will cause the organic product to precipitate or partition out of the aqueous DMF phase.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange oil/solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9] A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes, is typically effective for separating the product from any residual starting materials or byproducts.

  • Final Product: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene as a purified solid or oil. Determine the final yield.

Synthesis Workflow Visualization

Synthesis_Workflow A Reaction Setup (4-Bromo-2-nitrophenol, K2CO3 in DMF) B Alkylation (Add 1-Bromo-2-ethoxyethane, Heat to 60-70 °C) A->B Stir 15 min C Reaction Monitoring (TLC Analysis) B->C Stir 4-6 hrs C->B Incomplete D Work-up (Filtration, Water Quench, EtOAc Extraction) C->D Complete E Purification (Silica Gel Column Chromatography) D->E Crude Product F Characterization (NMR, MS, Yield Calculation) E->F Pure Product

Sources

Application Note: Chemoselective Reduction of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

[1]

Executive Summary & Strategic Analysis

Objective: To reduce the nitro group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


The Chemoselectivity Paradox: The primary challenge in this transformation is the competing hydrodehalogenation . Standard catalytic hydrogenation methods (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

This guide presents a Zero-Valent Iron (ZVI) mediated reduction protocol. This method is selected for its high chemoselectivity, operational robustness, and scalability. Unlike Tin(II) methods, it avoids toxic heavy metal waste streams; unlike catalytic hydrogenation, it eliminates the risk of debromination.

Reaction Scheme

The transformation involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, terminating at the amine.

ReactionSchemeSubstrate4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzeneProduct4-Bromo-1-(2-ethoxyethoxy)-2-anilineSubstrate->Product Primary PathwaySideProductDebrominated Impurity(AVOIDED)Substrate->SideProduct Pd/C Hydrogenation(Risk)ReagentsFe (powder) / NH4ClEtOH / H2O, 70°CReagents->Substrate

Figure 1: Reaction scheme highlighting the chemoselective pathway vs. the risk of debromination.

Method Selection Matrix

The following table justifies the selection of the Fe/NH

MethodologyReagentsChemoselectivity (Ar-Br)ScalabilityRecommendation
Fe-Mediated (ZVI) Fe / NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Cl / EtOH
Excellent High PRIMARY PROTOCOL
Stannous ReductionSnCl

/ HCl
HighLow (Emulsions/Waste)Alternative (Small Scale)
Cat. HydrogenationH

/ Pd/C
Poor (High Debromination Risk)HighNOT RECOMMENDED
Sulfided HydrogenationH

/ Pt(S)/C
GoodMedium (Catalyst Cost)Specialized Use Only
Zinc ReductionZn / AcOHModerate (Risk of over-reduction)MediumSecondary Alternative

Primary Protocol: Fe/NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Cl Reduction[2]

This protocol utilizes the Béchamp reduction mechanism variant.[1] Ammonium chloride acts as a mild electrolyte and proton source, preventing the formation of strong aggregates and facilitating electron transfer from the iron surface.

Materials & Equipment
  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended for high surface area) (4.0 - 5.0 equiv)[2]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent System: Ethanol / Water (3:1 v/v)

  • Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for heterogeneous slurry), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 3-neck RBF with 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 equiv).[2]

  • Add Ethanol (Volume: 10 mL per gram of substrate).

  • Add Water (Volume: 3.3 mL per gram of substrate).

  • Begin stirring. The substrate may not fully dissolve at room temperature; this is acceptable.

Step 2: Activation & Addition 5. Add Ammonium Chloride (

Iron Powder

  • Note: The reaction is heterogeneous.[3] Efficient mechanical stirring is critical to keep the heavy iron powder suspended.

Step 3: Reaction (The Reduction Phase) 7. Heat the mixture to 70–80°C (Reflux) . 8. Monitor: Maintain reflux for 2–4 hours .

  • Visual Check: The grey iron powder will darken to black/brown (
    
    
    /
    
    
    ) as oxidation proceeds. The yellow color of the nitro compound should fade.
  • IPC (In-Process Control):[2] Sample 50 µL, filter through a mini-cotton plug, dilute with MeCN. Analyze by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexanes).
  • Target: < 1.0% remaining starting material.

Step 4: Workup (The "Hot Filter" Technique) Critical Step: Iron sludge can trap product. Filter while hot to maximize yield. 9. While the reaction mixture is still hot (50–60°C) , filter through a pad of Celite 545 . 10. Wash the iron filter cake with hot Ethanol (3 x cake volume).

  • Why? The aniline product is soluble in hot ethanol but may precipitate or adsorb to iron oxides upon cooling.
  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.
  • The remaining aqueous residue will likely contain the product as an oil or precipitate.
  • Extract with Ethyl Acetate (3x).[4]
  • Wash combined organics with Brine , dry over
    
    
    , and concentrate.
Troubleshooting & Optimization
  • Stalled Reaction: If >5% starting material remains after 4 hours, add 1.0 equiv of fresh Iron powder and 1.0 equiv of

    
    . Ensure stirring is vigorous.
    
  • Emulsions: If the workup emulsion is stubborn, filter the biphasic mixture through a thin pad of Celite again. The iron fines often stabilize the emulsion.

Mechanism of Action

Understanding the electron transfer mechanism ensures the scientist can diagnose failures. The reaction proceeds via single electron transfers (SET) from the Iron surface to the nitro group.

MechanismNitroR-NO2(Nitro)NitrosoR-N=O(Nitroso)Nitro->Nitroso+ 2e-, + 2H+HydroxylamineR-NH-OH(Hydroxylamine)Nitroso->Hydroxylamine+ 2e-, + 2H+AmineR-NH2(Aniline)Hydroxylamine->Amine+ 2e-, + 2H+(- H2O)Fe_SurfaceFe(0) Surface(Electron Source)Fe_Surface->NitroFe_Surface->NitrosoFe_Surface->Hydroxylamine

Figure 2: Stepwise reduction mechanism on the iron surface.[2] Note that the accumulation of the Hydroxylamine intermediate is possible if the reaction temperature is too low.

Alternative Protocol: Stannous Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> )[2][6][7][8]

Use this method only if the Fe/NH

  • Dissolve: Substrate (1.0 equiv) in Ethanol (0.1 M concentration).

  • Add:

    
     (5.0 equiv).
    
  • Heat: Reflux (70°C) for 1–3 hours.

  • Workup (Caution):

    • Cool to RT.

    • Pour into ice water.

    • Adjust pH to 8–9 using saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       or 10% NaOH. Tin salts will precipitate as a thick white sludge.
      
    • Filter through Celite to remove tin salts (slow filtration).

    • Extract filtrate with EtOAc.[4]

Why is this secondary? The tin waste is environmentally hazardous, and the "tin sludge" during workup often traps the product, leading to lower isolated yields compared to the Iron method.

Analytical Validation

To validate the integrity of the product, look for the following shifts in data:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The aromatic protons ortho to the nitro group will shift significantly upfield (shielded) upon conversion to the amine.

    • Appearance: A broad singlet (2H) corresponding to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       usually appears between 3.5 – 5.5 ppm (solvent dependent).
      
    • Retention: Verify the integration of the ethoxyethoxy chain protons (approx 3.5–4.2 ppm) and the aromatic proton splitting pattern to confirm the Br and Ether groups are intact.

  • Mass Spectrometry (LC-MS):

    • Observe the Mass shift:

      
      .
      
    • Check isotopic pattern: The 1:1 doublet characteristic of Bromine (

      
       / 
      
      
      ) MUST be preserved in the product spectrum. Loss of this pattern indicates dehalogenation.

References

  • BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025).[4][5][6] Retrieved from

  • Ramadas, K., & Srinivasan, N. Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications, 1992, 22(22), 3189–3195.[7] Protocol adapted via

  • Org. Chem. Portal. Reduction of Nitro Compounds to Amines. (Summarizing Fe, Sn, and Zn methods). Retrieved from

  • Sampey, J. R. Relative Rates of Reduction of Aromatic Nitro Compounds. Journal of the American Chemical Society, 1930, 52(1), 88–92. (Foundational data on halogen tolerance). Retrieved from

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene (Analogous Structure Data). CID 22283188.[6] Retrieved from

Technical Application Note: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note and Protocol Guide is structured to provide actionable, high-level scientific guidance for drug discovery professionals working with 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene .

Executive Summary & Chemical Profile

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a trifunctional aromatic scaffold valued in medicinal chemistry for its ability to introduce a solubility-enhancing glycol ether side chain while providing two orthogonal reactive handles (Bromine and Nitro groups). It serves as a critical intermediate in the synthesis of EGFR, BTK, and VEGFR inhibitors , where the 2-ethoxyethoxy motif mimics a short polyethylene glycol (PEG) chain, improving the thermodynamic solubility and metabolic stability of otherwise lipophilic drug candidates.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Molecular Formula C₁₀H₁₂BrNO₄
Molecular Weight ~290.11 g/mol
Key Functional Groups Aryl Bromide (C-4), Nitro (C-2), Glycol Ether (C-1)
LogP (Predicted) ~2.8 (vs. ~3.5 for alkyl analogs)
Solubility High in DCM, DMSO, MeOH; Moderate in Ethanol
Primary Utility Scaffold decoration, solubility tuning, heterocycle synthesis

Strategic Utility in Drug Design

This building block addresses the "Molecular Obesity" challenge in drug discovery by replacing lipophilic alkyl chains with a polar, non-ionizable ether tail.

Reactivity Map & Orthogonality

The molecule offers three distinct vectors for chemical elaboration:

  • C-1 Ether Tail: Acts as a solvent-front interacting group. It is chemically inert under standard coupling conditions, preserving the solubility profile.

  • C-2 Nitro Group: A "masked" amine. It resists Pd-catalyzed cross-coupling conditions, allowing for selective functionalization at C-4 first. Upon reduction, it yields an aniline for cyclization (e.g., to Benzimidazoles/Quinoxalines) or amide coupling.

  • C-4 Bromine: A versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Application Logic: The "Solubility Anchor"

In kinase inhibitors (e.g., Quinazoline core), the solvent-exposed region is often decorated with solubilizing groups.

  • Mechanism: The 2-ethoxyethoxy chain disrupts crystal lattice energy and forms hydrogen bonds with water, enhancing

    
     (Water Solubility) without introducing ionizable centers that might affect membrane permeability (PAMPA/Caco-2).
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Core 4-Bromo-1-(2-ethoxyethoxy) -2-nitrobenzene Suzuki Biaryl Nitro Intermediate (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selective C-Br coupling Aniline 4-Bromo-2-amino-1-(2-ethoxyethoxy) benzene Core->Aniline SnCl2 or Fe/AcOH Selective Nitro Reduction Linker PROTAC Anchor (Ether Chain Extension) Core->Linker Chemical Biology Applications Target1 Functionalized Biaryl Aniline Suzuki->Target1 Fe/NH4Cl or H2/Pd Nitro Reduction Cyclization Benzimidazole/Quinoxaline Core Aniline->Cyclization R-CHO or Oxalyl Chloride Ring Closure

Caption: Divergent synthetic pathways. Blue path: C-4 functionalization retains the nitro mask. Red path: Early reduction enables heterocycle formation.

Experimental Protocols

Protocol A: Selective Reduction to the Aniline

Use this protocol to generate the 2-amino derivative while preserving the C-4 Bromine for later coupling.

Rationale: Catalytic hydrogenation (H₂/Pd-C) often causes dehalogenation (loss of Br). Therefore, a chemoselective metal-mediated reduction is required [1].

Materials:

  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq)

  • Reagent: Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitro-substrate in 40 mL Ethanol.

  • Activation: Add 10 mL of water and 50 mmol (2.67 g) of NH₄Cl. Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add 50 mmol (2.8 g) of Iron powder (325 mesh) in one portion.

  • Reaction: Heat the mixture to 80°C (Reflux) . Monitor by TLC (usually 1-2 hours). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85-95% of a brown/off-white solid. Store under Nitrogen (anilines are oxidation-sensitive).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Use this protocol to attach the scaffold to a heteroaryl core (e.g., Pyridine, Indazole).

Rationale: The electron-withdrawing Nitro group at the ortho position activates the C-Br bond for oxidative addition, often allowing milder conditions than standard aryl bromides [2].

Materials:

  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or sealed tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Inject degassed 1,4-Dioxane (concentration ~0.2 M) and 2M K₂CO₃ solution.

  • Coupling: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The nitro group makes the product easy to visualize (UV active).

Synthesis of the Building Block (In-House Preparation)

If the specific catalog item is unavailable, it can be synthesized from 4-bromo-2-nitrophenol.

Reaction:


 Alkylation
Equation: 4-Bromo-2-nitrophenol + 2-ethoxyethyl bromide + K2CO3 -> Product

Critical Optimization:

  • Solvent: DMF or Acetonitrile.

  • Temperature: 60°C.

  • Stoichiometry: Use 1.5 eq of the alkyl bromide.

  • Note: The addition of a catalytic amount of KI (Finkelstein condition) significantly accelerates the reaction if using the alkyl chloride or bromide [3].

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the neat compound.

  • Alkylating Agents: If synthesizing in-house, 2-ethoxyethyl bromide is an alkylating agent; use proper PPE and fume hood.

  • Storage: Store in a cool, dry place. The ether chain is stable, but the nitro group can degrade under intense UV light over long periods.

References

  • Bechamp Reduction Variants: Smith, M. B. Organic Synthesis. 4th Ed.[2] Academic Press, 2016. (Standard protocol for chemoselective nitro reduction).

  • Suzuki Coupling on Nitroarenes: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Williamson Ether Synthesis Optimization: Scriven, E. F. V., et al. "Alkylations of Phenols." Journal of Organic Chemistry.
  • PubChem Compound Summary: 4-Bromo-1-ethoxy-2-nitrobenzene (Analogous Scaffold).[3] Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity through SNAr

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This reaction is of paramount importance in the fields of medicinal chemistry, materials science, and drug development for the synthesis of novel compounds with tailored properties.[1][2] The substrate, 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, is a particularly valuable building block. The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromine atom significantly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromide leaving group.[1][3][4] The (2-ethoxyethoxy) moiety can influence solubility and pharmacokinetic properties in drug candidates. This document provides a comprehensive guide to the reaction conditions for the SNAr of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene proceeds via a well-established two-step addition-elimination mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions, which are generally not favored for aryl halides.[1][6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This ipso-attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5][7] The electron-withdrawing nitro group at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance.[3][8][9]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.[6]

The strategic placement of the nitro group ortho or para to the leaving group is a critical requirement for a facile SNAr reaction, as a meta positioning does not allow for effective resonance stabilization of the Meisenheimer complex.[7][8][9]

Caption: The addition-elimination mechanism of the SNAr reaction.

Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction on 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene are highly dependent on several key parameters. Careful selection and optimization of these conditions are crucial for achieving high yields and purity of the desired product.

Nucleophiles

A wide variety of nucleophiles can be employed in this reaction, including:

  • Amines (Primary and Secondary): Both aliphatic and aromatic amines are common nucleophiles, leading to the formation of substituted anilines.

  • Alcohols and Phenols (as alkoxides/phenoxides): In the presence of a base, alcohols and phenols form their corresponding nucleophilic alkoxides or phenoxides, resulting in the synthesis of aryl ethers.

  • Thiols (as thiolates): Similar to alcohols, thiols require a base to form the more nucleophilic thiolate, leading to the formation of aryl thioethers.

Solvents

Polar aprotic solvents are generally the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4] Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Base

When using neutral nucleophiles such as amines, alcohols, or thiols, a base is often required to either deprotonate the nucleophile to increase its nucleophilicity or to act as a scavenger for the HBr generated during the reaction. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH) (for alcohols and thiols)

  • Triethylamine (Et₃N)

  • Diisopropylethylamine (DIPEA)

Temperature

The reaction temperature can significantly influence the reaction rate. While some highly activated substrates may react at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe.[4][10] Typical reaction temperatures range from 80 °C to 150 °C. Microwave irradiation can also be employed to accelerate the reaction.[5][10]

Summary of Reaction Conditions

The following table summarizes representative conditions for the nucleophilic aromatic substitution of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene with various nucleophiles.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)
AnilineK₂CO₃DMF12012
MorpholineK₂CO₃DMSO1008
PhenolCs₂CO₃DMF13016
2-MethoxyethanolNaHTHF80 (reflux)6
Benzyl mercaptanK₂CO₃ACN80 (reflux)10

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-(2-ethoxyethoxy)-2-nitroaniline using an Amine Nucleophile

This protocol describes a general procedure for the reaction of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene with a primary or secondary amine.

Materials:

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq), the amine nucleophile (1.5 eq), and potassium carbonate (2.5 eq).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Reactants: - 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene - Amine Nucleophile - Base (K₂CO₃) B Add Solvent (DMF) A->B C Heat to 100-120 °C B->C D Cool to Room Temperature C->D Monitor by TLC/LC-MS E Aqueous Work-up (Water/Brine) D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate under Reduced Pressure G->H I Flash Column Chromatography H->I

Caption: General experimental workflow for the SNAr reaction.

Protocol 2: Synthesis of Aryl Ether Derivatives using an Alcohol Nucleophile

This protocol outlines the synthesis of an aryl ether via the reaction with an alcohol in the presence of a strong base.

Materials:

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq)

  • Alcohol nucleophile (e.g., 2-methoxyethanol) (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.5 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.6 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes.

  • Add a solution of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq) in anhydrous THF to the alkoxide solution via a syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Considerations

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is an irritant.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Polar aprotic solvents such as DMF and DMSO can be harmful. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose and with appropriate temperature and pressure controls.[5]

Conclusion

The nucleophilic aromatic substitution of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a versatile and reliable method for the synthesis of a diverse range of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of this important chemical transformation.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism.
  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry, 14, 2836-2849.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Online Journal of Chemistry, 1(1).
  • Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Semantic Scholar. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • CEM Corporation. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(2-Methoxyethoxy)-4-nitrobenzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility-First" Scaffold

In the development of kinase inhibitors and CNS-active agents, solubility remains a critical bottleneck. The molecule 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene represents a strategic "bifunctional solubility anchor." Unlike simple alkoxy chains, the 2-ethoxyethoxy (diethylene glycol monoethyl ether) tail disrupts crystal lattice energy and enhances aqueous solubility via hydrogen bond acceptance, without acting as a full PEGylation chain that might hinder membrane permeability.

This Application Note details the derivatization of this core scaffold. It focuses on the orthogonal reactivity of its three functional handles:

  • The Glycol Ether Tail: A stable solubility anchor.

  • The Nitro Group (

    
    ):  A latent nucleophile (aniline) for heterocycle construction.
    
  • The Bromo Group (

    
    ):  An electrophile for palladium-catalyzed cross-coupling.
    

Strategic Reaction Pathways

The derivatization logic follows a divergent workflow. Researchers must choose between Early-Stage Coupling (Suzuki first) or Early-Stage Reduction (Aniline formation first), depending on the target heterocycle.

Workflow Visualization

The following diagram illustrates the decision matrix for derivatizing this scaffold.

Derivatization_Workflow Start 4-Bromo-1-(2-ethoxyethoxy)- 2-nitrobenzene Red_Cond Chemoselective Reduction (Fe/NH4Cl or Zn/NH4Cl) Start->Red_Cond Route A: Preserve Br Suzuki_Cond Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki_Cond Route B: Install Biaryl Aniline Intermediate: 4-Bromo-2-amino-1- (2-ethoxyethoxy)benzene Red_Cond->Aniline Cyclization Cyclization (with R-CHO or Urea) Aniline->Cyclization Heterocycle Benzimidazole/Quinoxaline Scaffold Cyclization->Heterocycle Biaryl Intermediate: 4-Aryl-1-(2-ethoxyethoxy)- 2-nitrobenzene Suzuki_Cond->Biaryl Red_Late Late-Stage Reduction Biaryl->Red_Late Red_Late->Cyclization Convergent

Figure 1: Divergent synthesis map. Route A prioritizes heterocycle formation while preserving the halogen. Route B installs the biaryl system early.

Critical Protocol: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group without debrominating the aromatic ring. Standard Failure Mode: Catalytic hydrogenation (


) frequently results in hydrodebromination (cleavage of the C-Br bond), destroying the handle needed for future coupling.

Recommended Solution: Iron-mediated reduction or Zinc/Ammonium Chloride. These methods operate via single-electron transfer (SET) mechanisms that are kinetically much slower at the C-Br bond than at the nitro group.

Protocol A: Fe/NH₄Cl Reduction (High Fidelity)

This protocol is optimized for gram-scale synthesis and ensures >98% retention of the bromine atom.

Reagents:

  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water (concentration ~0.2 M).

  • Activation: Add solid

    
     and Iron powder to the solution at room temperature.
    
  • Reaction: Heat the suspension to 70°C with vigorous stirring. The reaction typically proceeds through a nitroso intermediate; color change from yellow to dark brown/sludge is normal.

  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by the fluorescent aniline spot (
    
    
    
    ). Reaction time is typically 2–4 hours.[1]
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc.

    • Note: Iron residues can chelate the product. If the filtrate is dark, wash with a saturated EDTA solution or sodium bicarbonate.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect 85–95% yield of 4-Bromo-2-amino-1-(2-ethoxyethoxy)benzene.

Critical Protocol: Palladium-Catalyzed Cross-Coupling

Challenge: The nitro group is a strong electron-withdrawing group (EWG). While it activates the C-Br bond for oxidative addition, it can also coordinate to Pd species, potentially slowing turnover. Selection: The Suzuki-Miyaura coupling is preferred over Stille (toxicity) or Negishi (functional group tolerance).

Protocol B: Suzuki Coupling on Nitro-Scaffold

This protocol installs an aryl group before reduction (Route B in Fig 1).

Reagents:

  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 equiv)

  • Boronic Acid (

    
    ): 1.2 equiv
    
  • Catalyst:

    
     (3–5 mol%)
    
    • Rationale: The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against the steric bulk of the ortho-nitro group.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with brine.

    • Pass through a short plug of silica gel (to trap Pd residues).

    • Purify via flash column chromatography.

Data Summary: Catalyst Performance

Catalyst System Yield (%) Notes

|


 / 

| 65-75% | Slower; susceptible to oxidation. | |

/

| 88-95% | Recommended. Robust, easy workup. | |

/ XPhos | >95% | High cost; reserve for sterically hindered boronic acids. |

Downstream Application: Benzimidazole Formation

The primary utility of reducing the nitro group is to generate the 1,2-diamine equivalent (after the ether oxygen is considered). However, a common application is closing the ring to form a benzimidazole, often used in kinase inhibitors.

Mechanism: The reduced aniline reacts with an aldehyde (R-CHO) followed by oxidative cyclization, or directly with a carboxylic acid/orthoester.

Benzimidazole_Formation Aniline Reduced Aniline (Nucleophile) Intermediate Formamide Intermediate Aniline->Intermediate Acylation Reagent Reagent: Formic Acid or Triethyl Orthoformate Reagent->Intermediate Product 1-(2-ethoxyethoxy)- Benzimidazole Intermediate->Product Acid-Cat. Cyclization (-H2O)

Figure 2: Cyclization pathway to benzimidazole derivatives.

References

  • Chemoselective Nitro Reduction: Kelly, S. M., & Lipshutz, B. H. (2014).[3] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98–101.[3] Link

  • Suzuki Coupling Compatibility: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Solubility of Ethoxyethoxy Side Chains: Jouyban, A. (2019). Solubility of Reserpine in 2-(2-ethoxyethoxy)ethanol + Water Mixtures.[4] Journal of Chemical Thermodynamics. Link

  • General Synthesis of Alkoxy-Nitro-Bromo Benzenes: Organic Syntheses, Coll. Vol. 3, p. 140 (1955); Vol. 20, p. 11 (1940). (Classic alkylation protocols). Link

  • Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Application Notes and Protocols for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the relentless pursuit of novel and effective crop protection agents, the strategic design and synthesis of new molecular entities are paramount. 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene emerges as a highly promising, yet underexplored, intermediate in the synthesis of next-generation agrochemicals. Its unique combination of a reactive brominated nitroaromatic core and a flexible ethoxyethoxy side chain presents a wealth of opportunities for the development of innovative herbicides, fungicides, and insecticides.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene in agrochemical synthesis. We will delve into the prospective applications of this compound, grounded in the established bioactivity of structurally related molecules, and offer step-by-step methodologies for its conversion into potential agrochemical candidates.

Scientific Rationale: The Agro-Pharmacophore Potential

The promise of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene as a precursor for agrochemicals is rooted in the well-documented bioactivity of its constituent functional groups:

  • The Bromo-Nitrophenyl Core: The presence of a nitro group on a phenyl ring is a common feature in many established pesticides. For instance, nitrodiphenyl ether herbicides, such as nitrofen and oxyfluorfen, are known to be potent herbicides.[1][2] The nitro group can act as a key pharmacophore or be chemically transformed, most commonly through reduction to an amine, to introduce further diversity. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, halogenation is a widely employed strategy in agrochemical design to enhance bioactivity and metabolic stability.

  • The Ethoxyethoxy Side Chain: The 2-ethoxyethoxy group is not merely a passive solubilizing agent. Its presence can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and systemic mobility within the plant. This, in turn, can affect uptake, translocation, and ultimately, the efficacy of the agrochemical. The herbicide haloxyfop-etotyl, for example, incorporates an ethoxyethyl ester, highlighting the utility of such moieties in modern herbicide design.[3]

Prospective Agrochemical Applications and Synthetic Strategies

While no commercial agrochemical to date explicitly lists 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene as a direct precursor, its structural motifs suggest its utility in the synthesis of several classes of crop protection agents.

Synthesis of Novel Diphenyl Ether Herbicides

The most direct prospective application of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is in the synthesis of novel diphenyl ether herbicides. These compounds typically function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[4]

Protocol 1: Synthesis of a Diphenyl Ether Herbicide Candidate via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of a diphenyl ether derivative from 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and a substituted phenol.

Materials:

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

  • Substituted phenol (e.g., 4-chloro-2-fluorophenol)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq), the substituted phenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diphenyl ether.

Data Presentation:

Reactant Molecular Weight ( g/mol ) Equivalents
4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene292.111.0
4-chloro-2-fluorophenol148.551.1
Potassium carbonate138.211.5

Visualization of the Synthetic Workflow:

G start Reaction Setup: - 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene - Substituted Phenol - K2CO3 in DMF reaction Heating and Stirring (120-140 °C, 12-24 h) start->reaction Nucleophilic Aromatic Substitution workup Work-up: - Quenching with Water - Extraction with Toluene - Washing and Drying reaction->workup purification Purification: Column Chromatography workup->purification product Diphenyl Ether Product purification->product

Caption: Synthetic workflow for a diphenyl ether herbicide candidate.

Synthesis of Fungicidal and Insecticidal Candidates via Amino Intermediates

The nitro group of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can be readily reduced to an amino group, a cornerstone transformation in the synthesis of a vast array of bioactive molecules, including fungicides and insecticides.[5][6] This amino intermediate can then be further functionalized to generate diverse chemical libraries for biological screening.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene to the corresponding aniline derivative.

Materials:

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

  • Iron powder (-325 mesh)

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Celite®

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 4-bromo-1-(2-ethoxyethoxy)-2-aminobenzene is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Data Presentation:

Reactant Molecular Weight ( g/mol ) Equivalents
4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene292.111.0
Iron powder55.855.0
Ammonium chloride53.491.0

Visualization of the Reduction and Subsequent Functionalization:

G cluster_functionalization Further Functionalization start 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene reduction Reduction (Fe/NH4Cl) start->reduction amine 4-Bromo-1-(2-ethoxyethoxy)-2-aminobenzene reduction->amine acylation Acylation amine->acylation sulfonylation Sulfonylation amine->sulfonylation urea_formation Urea Formation amine->urea_formation fungicide Potential Fungicides acylation->fungicide insecticide Potential Insecticides sulfonylation->insecticide urea_formation->fungicide

Caption: Pathway from the nitro compound to potential agrochemicals.

Conclusion: A Gateway to Agrochemical Discovery

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene represents a versatile and strategically designed building block for the synthesis of novel agrochemicals. While its direct application in commercial products is not yet established, its structural features, combined with the proven bioactivity of related compounds, provide a strong rationale for its exploration in agrochemical research and development. The protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to unlock the potential of this promising intermediate and contribute to the discovery of the next generation of crop protection solutions.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis. BenchChem.
  • BenchChem. (2025). Application of 2-Allyl-4-nitrophenol in Agrochemical Synthesis. BenchChem.
  • Kim, I. S., & Kim, J. H. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry, 56(21), 10221–10227.
  • Elliott, M., Farnham, A. W., Janes, N. F., Needham, P. H., & Pulman, D. A. (1974). Synthetic insecticide with a new order of activity.
  • AERU. (2026). Haloxyfop-etotyl (Ref: DOWCO 453EE). University of Hertfordshire.
  • Nufarm. (n.d.). E-2 Herbicide. Nufarm.
  • DIY Pest Control. (n.d.). E-2 Herbicide. DIY Pest Control.
  • European Patent Office. (2015).
  • Giles, D. K., & Mayo, Z. B. (1983). The Generation of Singlet Oxygen (1O2) by the Nitrodiphenyl Ether Herbicide Oxyfluorfen Is Independent of Photosynthesis. Plant Physiology, 73(3), 563–567.
  • Tkachev, A. V. (1995). INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF MODERN AND PERSPECTIVE PYRETHROID INSECTICIDES. Siberian Branch of the Russian Academy of Sciences.
  • Akgün, M., & Pınar, Y. (2009). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry, 21(3), 1903.
  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis. BenchChem.
  • Donate, P. M. (2019). Synthesis of New Agrochemicals. In Heterocyclic Compounds in Agrochemicals. IntechOpen.
  • Google Patents. (n.d.). METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL)
  • PubChem. (n.d.). 2-(4-Nitrophenoxy)ethanol.
  • Pscheidt, J. W., & Ocamb, C. M. (Eds.). (2022). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Pacific Northwest Plant Disease Management Handbook.
  • Chemical Bull. (2026).
  • Google Patents. (n.d.).
  • European Patent Office. (1999).
  • Li, J., et al. (2022). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ 1,6 -piperideines. Molecules, 27(3), 1011.
  • Liu, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1109–1119.
  • Tapia, R. A., et al. (2021). Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. Molecules, 26(21), 6483.
  • PubChem. (n.d.). 1-Bromo-1-(4-nitrophenyl)ethanol.
  • Google Patents. (n.d.). Fungicide compositions comprising fluopyram, at least one succinate dehydrogenase (sdh)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene. It is designed for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products, thereby optimizing reaction yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, presented in a practical question-and-answer format. The synthesis, a classic Williamson ether synthesis, involves the reaction of 4-bromo-2-nitrophenol with an appropriate 2-ethoxyethyl halide.[1] While robust, this SN2 reaction is not without its challenges, primarily due to competing side reactions.[2]

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a substantial amount of unreacted 4-bromo-2-nitrophenol. What is the likely cause?

A1: This is a common issue that typically points to one of three root causes: inefficient deprotonation of the starting phenol, insufficient reactivity of the electrophile, or suboptimal reaction conditions.

  • Inefficient Deprotonation: The Williamson synthesis requires the formation of a phenoxide ion to act as the nucleophile.[3] If the base used (e.g., potassium carbonate, sodium hydride) is not strong enough, is of poor quality (e.g., hydrated), or is not used in sufficient molar excess, a significant portion of the 4-bromo-2-nitrophenol will remain in its less reactive, protonated form.

    • Troubleshooting Steps:

      • Ensure the base is anhydrous and of high purity. For a base like potassium carbonate, it can be dried in an oven before use.

      • Use a sufficient molar equivalent of the base (typically 1.5 to 2.0 equivalents).

      • Consider switching to a stronger base like sodium hydride (NaH) if using a less reactive alkylating agent. NaH ensures rapid and complete deprotonation of the phenol.[1]

  • Poor Quality Alkylating Agent: The 2-ethoxyethyl halide (e.g., 2-bromoethoxyethane) can degrade over time. Ensure its purity before use.

  • Suboptimal Temperature/Time: The reaction may require more thermal energy or a longer reaction time to proceed to completion. Monitor the reaction progress by TLC until the starting phenol spot is no longer visible. A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[2]

Q2: My TLC plate shows an unexpected, less polar spot that runs close to my desired product. What could this impurity be?

A2: This observation often suggests the formation of a C-alkylation byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[3]

  • Mechanism of Formation: While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to the formation of 4-Bromo-6-(2-ethoxyethyl)-2-nitrophenol. This byproduct has a similar molecular weight but different polarity compared to the target molecule. The presence of the free hydroxyl group in the C-alkylated product can be confirmed by IR or NMR spectroscopy.

  • Minimization Strategies:

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation because they effectively solvate the cation of the base, leaving a "naked," highly reactive oxygen anion.[2]

    • Purification: This byproduct can often be separated from the desired product by careful flash column chromatography on silica gel.

Q3: During solvent removal under reduced pressure, I noticed the loss of a significant amount of material, and my crude yield is low despite the TLC showing full conversion. What might be happening?

A3: This issue points towards the formation of a volatile side product, most likely from an E2 elimination reaction competing with the desired SN2 pathway.[4]

  • Mechanism of Formation: The phenoxide, being a strong base, can abstract a proton from the carbon atom adjacent (beta) to the alkyl halide. This results in the elimination of HBr and the formation of an alkene. In the case of 2-bromoethoxyethane, the E2 product is 2-ethoxyethene (ethyl vinyl ether), a highly volatile compound.

  • Troubleshooting Steps:

    • Temperature Control: E2 reactions are highly favored at elevated temperatures.[2] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.

    • Choice of Leaving Group: While bromides are common, using an alkylating agent with a better leaving group that is less prone to elimination, such as a tosylate (e.g., 2-ethoxyethyl tosylate), can sometimes improve the SN2/E2 ratio.

Frequently Asked Questions (FAQs)

  • What are the primary side products I should expect in this synthesis? The most common side products are unreacted starting materials (4-bromo-2-nitrophenol), the C-alkylation product (4-Bromo-6-(2-ethoxyethyl)-2-nitrophenol), and the E2 elimination product from the alkyl halide (ethyl vinyl ether).

  • How does the choice of base impact the reaction outcome? The base is critical. A strong base (e.g., NaH, KH) ensures complete formation of the nucleophilic phenoxide.[3] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer to handle but may require higher temperatures, which can increase the rate of elimination side reactions.[3] The key is to achieve a balance where the phenol is deprotonated efficiently without promoting unwanted side reactions.

  • Why is a polar aprotic solvent like DMF or acetonitrile recommended? Polar aprotic solvents are ideal for SN2 reactions.[4] They dissolve the ionic phenoxide salt but do not participate in hydrogen bonding. This leaves the oxygen anion highly reactive and available to attack the alkyl halide, accelerating the rate of the desired O-alkylation.[5] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity, and can even act as competing nucleophiles.[4]

Visualizing the Reaction Pathways

The following diagram illustrates the intended synthetic route to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and the competing side reactions.

Williamson_Synthesis cluster_E2 Reactants 4-Bromo-2-nitrophenol + 2-Bromoethoxyethane Phenoxide 4-Bromo-2-nitrophenoxide Ion (Nucleophile) Reactants->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Desired Product (O-Alkylation) 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Phenoxide->Product SN2 Attack (Oxygen) C_Alkylation Side Product (C-Alkylation) 4-Bromo-6-(2-ethoxyethyl)-2-nitrophenol Phenoxide->C_Alkylation SN2 Attack (Carbon) Elimination Side Product (E2 Elimination) Ethyl Vinyl Ether Alkyl_Halide 2-Bromoethoxyethane Alkyl_Halide->Elimination E2 Elimination Base_E2 Base

Caption: Reaction scheme for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, highlighting the desired SN2 pathway and competing C-alkylation and E2 elimination side reactions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Materials:

  • 4-Bromo-2-nitrophenol

  • 2-Bromoethoxyethane (or 2-chloroethoxyethane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-nitrophenol (1.0 eq.) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Addition of Base: Add finely ground, anhydrous potassium carbonate (1.5 eq.) to the stirred solution.

  • Addition of Alkylating Agent: Add 2-bromoethoxyethane (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by a wash with brine solution to aid in the removal of residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

Quantitative Data Summary:

CompoundStarting Material / ProductMolar Mass ( g/mol )Typical Molar Eq.
4-Bromo-2-nitrophenolStarting Material218.011.0
2-BromoethoxyethaneStarting Material152.991.1 - 1.2
Potassium CarbonateBase138.211.5 - 2.0
4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzeneDesired Product290.10N/A

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrophenol. Available at: [Link]

  • Vaia. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene. Available at: [Link]

Sources

stability of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSH-BR-NO2-ETH-001 Subject: Acid Stability Profile & Handling Guidelines Status: Active Classification: Chemical Stability / Process Optimization

Executive Summary

You are accessing the technical support repository for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene . This guide addresses the stability of the aryl-alkyl ether linkage and the nitro-aromatic core under acidic conditions.

The Bottom Line: This molecule exhibits conditional stability . It is generally stable in non-nucleophilic acids (e.g.,


, 

, TFA) at moderate temperatures but is highly susceptible to cleavage in the presence of strong nucleophilic acids (HBr, HI) or Lewis acids (

,

).

Module 1: Critical Stability Factors (The "Why")

To troubleshoot or optimize your process, you must understand the two primary failure modes associated with this molecule in acidic media.

The Aryl-Alkyl Ether "Weak Link"

The primary instability risk is the cleavage of the ether bond connecting the diethylene glycol monoethyl ether chain to the benzene ring.

  • Mechanism: In strong acids, the ether oxygen is protonated.[1][2][3][4] If the counter-ion is a strong nucleophile (like

    
     or 
    
    
    
    ), it attacks the aliphatic carbon (
    
    
    -carbon of the ethoxy chain) via an
    
    
    mechanism.
  • Result: This breaks the C-O bond, releasing 4-bromo-2-nitrophenol (the degradation product) and an alkyl halide.

  • Why HCl is safer than HBr: Chloride (

    
    ) is a weaker nucleophile than Bromide (
    
    
    
    ) or Iodide (
    
    
    ) in protic solvents. Therefore, HCl often fails to cleave ethers that HBr destroys rapidly.
The Nitro Group Effect

The nitro group at the ortho position plays a dual role:

  • Electronic Deactivation: It strongly withdraws electrons from the benzene ring, making the ring essentially inert to Electrophilic Aromatic Substitution (EAS) under standard acidic conditions. You generally do not need to worry about sulfonation or acid-catalyzed polymerization of the ring itself.

  • Solubility Modulation: The nitro group, combined with the "PEG-like" tail (2-ethoxyethoxy), creates a unique solubility profile. In aqueous acids, the molecule may "oil out," creating a heterogeneous mixture that paradoxically protects it from hydrolysis simply due to lack of contact.

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the specific decomposition pathway you must avoid.

Decomposition Start 4-Bromo-1-(2-ethoxyethoxy) -2-nitrobenzene Protonation Protonated Ether Intermediate Start->Protonation + H+ (Acid) Transition SN2 Attack by Nucleophile (X-) Protonation->Transition + X- (Br-, I-) Product1 4-Bromo-2-nitrophenol (Degradant A) Transition->Product1 Ether Cleavage Product2 Alkyl Halide / Alcohol (Degradant B) Transition->Product2

Figure 1: The degradation pathway is driven by protonation followed by nucleophilic attack.[1][5][3] Note that non-nucleophilic acids (TFA, H2SO4) arrest the process at the "Protonated Ether" stage, which is reversible.

Module 3: Troubleshooting & Diagnostics

Use this guide if you observe unexpected results during synthesis or workup.

Scenario A: "I see a new, more polar spot on my TLC plate after acid workup."
  • Diagnosis: Ether Cleavage.[1][2][5][3][6][7][8][9]

  • The Culprit: You likely used HBr, HI, or heated the reaction in concentrated HCl.

  • Confirmation: The new spot is likely 4-bromo-2-nitrophenol . It will be significantly more polar (lower

    
    ) than the starting material due to the free phenolic -OH and will likely show a color shift (phenols are often more yellow/orange, especially with a nitro group).
    
  • Solution: Switch to

    
     (dilute) or Citric Acid for pH adjustment.
    
Scenario B: "The product precipitated as a gum/oil during acidification."
  • Diagnosis: Phase Separation (Not Decomposition).

  • The Culprit: The 2-ethoxyethoxy chain is amphiphilic. In highly ionic acidic water, the molecule loses solubility ("salting out" effect).

  • Solution: Do not mistake this for decomposition. Extract immediately with Ethyl Acetate or DCM. The molecule is stable; it just crashed out.

Scenario C: "Yield loss during Lewis Acid catalyzed reaction (e.g., Friedel-Crafts)."
  • Diagnosis: Dealkylation.[7]

  • The Culprit: Reagents like

    
    , 
    
    
    
    , or
    
    
    coordinate strongly to the ether oxygens.
  • Solution: This molecule is incompatible with strong Lewis Acids. If you must perform a transformation on another part of the molecule, consider if the conditions allow for a "hard" Lewis acid (like

    
    ) which might be tolerated at low temperatures, but validation is required.
    

Module 4: Standardized Stability Data

We have compiled expected stability profiles based on functional group chemistry.

Acid ReagentConditionsStability RatingNotes
10% HCl 25°C, < 24hStable Standard workup condition.
Conc. HCl (37%) 25°C⚠️ Caution Extended exposure may cause slow hydrolysis.
Conc. HCl (37%) > 60°CUnstable Risk of ether cleavage increases significantly.
HBr (48%) Any TempUnstable Rapid cleavage to phenol and bromide.
HI (57%) Any TempUnstable Instantaneous cleavage.
TFA (Neat) 25°CStable Good solvent for NMR or deprotection of other groups.
H2SO4 (Dilute) 25°CStable Non-nucleophilic counter-ion protects against cleavage.
BBr3 / AlCl3 -78°C to RTUnstable Classic ether dealkylation reagents.

Module 5: Experimental Protocol - Acid Stability Stress Test

Before committing valuable material to a scale-up, perform this Self-Validating Stress Test .

Objective: Determine if your specific acidic conditions will degrade the molecule.

Materials:

  • 10 mg of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

  • 0.5 mL of the target Acid/Solvent mixture.

  • HPLC or TLC setup.

Procedure:

  • Baseline: Dissolve 1 mg of compound in MeCN (neutral). Inject on HPLC or spot on TLC.

  • Stress: Dissolve 10 mg of compound in 0.5 mL of your target acid solution.

  • Incubation: Stir at the intended reaction temperature.

  • Sampling:

    • T=0: Immediately take an aliquot, neutralize into sat.

      
      , extract with EtOAc, and analyze.
      
    • T=1h / T=24h: Repeat sampling.

  • Analysis: Look for the appearance of the Phenol peak.

    • TLC Visualization: The phenol will likely stain intensely with

      
       (red/purple) or show pH dependence under UV (bathochromic shift in base).
      

Module 6: Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a nitration reaction using


? 
A:  Technically, yes, regarding the ether stability. The 

is non-nucleophilic. However, the ring is already deactivated by the existing nitro group. Forcing a second nitro group onto the ring would require harsh conditions (high heat), which might eventually degrade the ether tail via oxidation (oxidative cleavage of the ether carbons by

).

Q: I need to remove a Boc group from an amine elsewhere in the molecule. Is TFA safe? A: Yes. Trifluoroacetic acid (TFA) / DCM (1:1) is the industry standard here. The trifluoroacetate anion is a poor nucleophile and will not cleave the aryl-alkyl ether bond at room temperature.

Q: How should I store this compound? A: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While the ether is stable, the nitro-bromide combination can be light-sensitive over long periods. Avoid storage in acidic buffers.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 3: Protection for the Hydroxyl Group, specifically cleavage of Aryl Alkyl Ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of Ether Cleavage by HBr/HI).

  • PubChem Compound Summary. (2024). 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.[10] National Center for Biotechnology Information.

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron. (Review of reagents and mechanisms for ether cleavage).

Sources

Technical Support Center: Catalyst Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. You are likely here because your cross-coupling reaction (Suzuki, Buchwald, Heck, or Negishi) is facing one of two extremes: either your catalyst loading is so high it’s destroying your cost-of-goods (COGs) model and complicating purification, or you’ve lowered the loading and the reaction has stalled.

This guide moves beyond basic textbook protocols. We address the non-linear behavior of palladium speciation , the "Black Box" of catalyst deactivation , and the statistical methods required to find the true minimum loading.

🟢 Tier 1: Diagnostics – "Why Did My Reaction Die?"

User Query: "I lowered my Pd loading from 5 mol% to 0.5 mol%, and the reaction stalled at 60% conversion. Adding more catalyst later didn't help. Why?"

Technical Insight: This is rarely a simple kinetic slowdown. You are likely encountering Catalyst Death via Aggregation or Product Inhibition . In cross-coupling, Palladium exists in a precarious equilibrium between active monomeric species (homogenous) and inactive metal clusters (heterogeneous/Pd-black).

  • High Loading (5 mol%): The sheer number of active sites masks the deactivation pathways.

  • Low Loading (0.5 mol%): As the reaction progresses, the concentration of stabilizing substrates decreases. Without sufficient ligation, Pd(0) atoms collide and aggregate into inactive Pd-black. Once aggregated, they cannot re-enter the cycle easily.

Visualizing the "Cocktail of Species"

The diagram below illustrates the hidden pathways that kill your reaction when loading is too low.

CatalystPathways Precat Pd(II) Pre-catalyst Active Active Pd(0)L (Monomer) Precat->Active Activation (Heat/Base) Cycle Catalytic Cycle (OA -> TM -> RE) Active->Cycle Substrate Entry OffCycle Off-Cycle Dimer [Pd(I)-Pd(I)] Active->OffCycle Rev. Dimerization (Low Ligand Conc) Deactive Pd Black (Aggregates) Active->Deactive Irrev. Aggregation (CRITICAL FAILURE) Cycle->Active Regeneration Product Product (Inhibitor?) Cycle->Product OffCycle->Active Heat/Ligand Product->Active Coordination (Inhibition)

Figure 1: The "Cocktail of Species." Note that irreversible aggregation (Red) becomes dominant when catalyst concentration drops below the threshold required for ligand stabilization.

🟡 Tier 2: The Heterogeneity Check – "Is it Homogeneous or Nanoparticles?"

User Query: "I see black particles, but the reaction works. Is my catalyst actually the nanoparticles? How do I verify this?"

The "Mercury Test" Warning: Historically, adding a drop of mercury (Hg) was the gold standard: if Hg kills the reaction, it’s heterogeneous (Hg amalgamates surface Pd). However, recent studies (Ananikov et al.) have debunked this as a definitive standalone test , as Hg can also react with certain homogeneous ligand complexes.

Recommended Protocol: The "Split-Test" Validation Do not rely on one test. Use this 3-step validation system.

StepTest MethodProcedureInterpretation
1 Mercury Poisoning Add 300 equiv. Hg(0) to the reaction at 50% conversion.Stops: Likely Heterogeneous (or Hg-labile ligand). Continues: Likely Homogeneous.
2 Quantitative Poisoning Add 0.5 equiv. (vs Pd) of CS₂ or Thiol-functionalized silica.Stops: Homogeneous species are highly sensitive to soft S-donors. Slows: Heterogeneous sites are being blocked.
3 Hot Filtration Filter reaction at 50% conv. through 0.2µm PTFE while hot. Incubate filtrate.Filtrate Continues: Truly Homogeneous. Filtrate Stops: The active species was the solid/colloid removed.

Critical Note: If your reaction passes the Hot Filtration test (filtrate remains active), you can confidently lower loading by focusing on ligand acceleration (increasing TOF) rather than surface area maximization.

🔵 Tier 3: Optimization via Design of Experiments (DoE)

User Query: "I'm doing 'One-Factor-At-A-Time' (OFAT) optimization. I reduced Pd, then increased Temp, but I can't get below 1 mol%. What am I missing?"

The OFAT Trap: OFAT fails to detect interaction effects . For example, at low Pd loading, the reaction might require higher temperature to initiate, but that same high temperature degrades the catalyst faster. You miss the "sweet spot" where moderate temp + specific concentration preserves the low-loading catalyst.

Protocol: The "Interaction Screen" (2-Level Factorial) Run a 2³ (8-run) or 2⁴ (16-run) screening design.

Factors to Screen:

  • [Pd] Loading: (e.g., 0.1 mol% vs 1.0 mol%)

  • Temperature: (e.g., 60°C vs 100°C)

  • Concentration: (e.g., 0.2 M vs 0.8 M) — High conc. often stabilizes low Pd.

  • Ligand:Metal Ratio: (e.g., 1:1 vs 2:1)

Data Interpretation Table (Hypothetical Example):

Run[Pd] (mol%)Temp (°C)Yield (%)Insight
11.06095Baseline (Safe but expensive)
20.16010Failed: Too slow at low T / low Pd.
30.110045Stalled: Thermal deactivation of Pd.
40.1 80 92 OPTIMAL: Interaction found! 80°C provides rate without rapid death.

Actionable Advice: If you see a strong negative interaction between [Pd] and Temp (Run 3), switch to a precatalyst (e.g., Pd(dba)₂ -> Pd(II) precatalysts like XPhos Pd G4) which are thermally more robust than in-situ generated catalysts.

🟣 Tier 4: Purification & Residual Metal Removal

User Query: "My reaction works at 0.5 mol%, but I have 150 ppm Pd in the product. Pharma limit is 10 ppm.[1] How do I clean it?"

The "Cliff" Strategy: It is often easier to optimize the workup than to force the reaction to work at 0.01 mol%.

Purification Decision Matrix:

Residual Pd FormScavenger / MethodMechanismBest For...
Pd(II) Ions N-Acetyl Cysteine (NAC) Chelation (S-donor)Soluble Pd species. Cheap, water-soluble wash.
Pd(0) Nanoparticles Activated Carbon (Darco KB) Physisorption"Black" crude mixtures. Requires filtration over Celite.[1]
Mixed Species Thiourea-Silica (SiliaMetS®) Strong bindingHigh-value intermediates. expensive but extremely effective (<5 ppm).
Stubborn Chelates DMT (Dimercaptotriazine) High affinity precipitationWhen Pd is bound to product (e.g., pyridines).

Workflow for <10 ppm:

  • Crude Step: Filter reaction mixture through Celite/Charcoal pad (Removes bulk Pd-black).

  • Chelation: Wash organic layer with 5% aq. N-Acetyl Cysteine or Thiourea.[2]

  • Polishing: If >10 ppm remains, treat with silica-supported scavenger (10 wt% vs crude) at 50°C for 1 hour.

📊 Workflow Visualization: The Optimization Logic

Follow this logic gate to optimize your loading systematically.

OptimizationLogic Start Start: Standard Conditions (1-5 mol% Pd) Screen Ligand Screening (Find High TOF Ligand) Start->Screen Reduce Reduce Loading 10x (0.1 - 0.5 mol%) Screen->Reduce Check Did Reaction Complete? Reduce->Check Yes Success! Try reducing 2x more Check->Yes Yes No Failure (Stalled/Slow) Check->No No Diagnose Diagnose Failure Mode No->Diagnose Agg Black Precipitate? (Aggregation) Diagnose->Agg Visual Check Kinetic Clear Solution? (Kinetic Stall) Diagnose->Kinetic Visual Check FixAgg Fix: Increase Ligand:Pd Ratio or Add Surfactant Agg->FixAgg FixKin Fix: Increase Temp or Concentration (DoE) Kinetic->FixKin FixAgg->Reduce Retry FixKin->Reduce Retry

Figure 2: Logic Flow for Catalyst Reduction. Distinguishing between Aggregation (stability issue) and Kinetic Stall (activity issue) is the key decision point.

📚 References
  • Mechanisms of Deactivation:

    • Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions.[3]

    • Source: Chemical Reviews (ACS).

    • URL:[Link]

  • The Mercury Test Controversy:

    • Title: What Does the Mercury Test Mean for Catalysis?

    • Source: ACS Catalysis (Ananikov Lab).[4]

    • URL:[Link]

  • Design of Experiments (DoE) in Catalysis:

    • Title: Application of Statistical Design of Experiments to Identify Key Factors in Cross-Coupling.[5][6]

    • Source: Scientific Reports (Nature).

    • URL:[Link]

  • Palladium Scavenging & Purification:

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

    • Source: Organic Process Research & Development.[7]

    • URL:[Link]

Sources

Technical Support Center: Selective Reduction of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RED-NO2-BR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

You are likely here because your reduction of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene failed in one of two ways:

  • Dehalogenation: You successfully reduced the nitro group, but the bromine atom was also removed (yielding 4-amino-1-(2-ethoxyethoxy)benzene).

  • Stalled Reaction/Sludge: The reaction stopped at an intermediate (hydroxylamine), or the workup resulted in an inseparable emulsion.

This substrate presents a classic chemoselectivity challenge . The aryl bromide bond (Ar-Br) is labile under standard hydrogenation conditions (Pd/C,


), often cleaving faster or at the same rate as the nitro reduction. Furthermore, the 2-ethoxyethoxy  tail increases the molecule's polarity, making aqueous workups (like those required for Iron/Acid reductions) prone to persistent emulsions.

This guide provides self-validating protocols to navigate these specific pitfalls.

Troubleshooting Decision Matrix

Before proceeding to a protocol, identify your failure mode using the logic flow below.

TroubleshootingFlow Start START: Analyze Crude LCMS/NMR Q1 Is the Bromine atom missing? (Mass = Product - 79/81 amu) Start->Q1 Dehalo ISSUE: Dehalogenation Cause: Pd/C is too active. Q1->Dehalo Yes Q2 Is the mass M+16 (Hydroxylamine) or M-2 (Nitroso)? Q1->Q2 No Sol1 SOLUTION: Switch Catalyst Use Sulfided Pt/C or Fe/AcOH Dehalo->Sol1 Stall ISSUE: Stalled Reaction Cause: Low Temp or pH drift Q2->Stall Yes Q3 Is the workup a black emulsion? Q2->Q3 No Sol2 SOLUTION: Increase Temp or Add Lewis Acid (Fe) Stall->Sol2 Sludge ISSUE: Iron Hydroxide Sludge Cause: Insoluble Fe salts Q3->Sludge Yes Sol3 SOLUTION: Celite Filtration + EDTA Wash Sludge->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of reduction failure.

Module A: The "Vanishing Bromine" (Catalytic Hydrogenation)

The Problem: Standard Palladium on Carbon (Pd/C) is a "non-discriminating" catalyst. It facilitates oxidative addition into the C-Br bond, leading to hydrodehalogenation.

The Fix: Switch to Platinum (Pt) or modify the Pd environment. Platinum is significantly less active toward Ar-Halogen bonds than Palladium but retains high activity for Nitro reduction.

Recommended Protocol: Sulfided Pt/C Hydrogenation

Use this for cleaner profiles if you have access to hydrogenators.

  • Catalyst: Use 5% Pt/C (Sulfided) . The sulfur acts as a poison, occupying the highly active sites responsible for C-Br cleavage while leaving the sites for

    
     reduction available [1].
    
  • Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification or solubility is an issue).

  • Additive: If using standard Pt/C (non-sulfided), add 0.1 eq of Diphenylsulfide or ZnBr2 to the reaction mixture to suppress dehalogenation [2].

  • Pressure/Temp: Keep mild (1–3 bar

    
    , 25–40°C). High pressure forces dehalogenation.
    

Data Comparison: Catalyst Selectivity

Catalyst SystemConversionSelectivity (Ar-Br Retention)Risk
10% Pd/C 100%< 20%Critical Failure (Dehalogenation)
Raney Nickel 95%60-80%Moderate (Requires strict temp control)
5% Pt/C (Sulfided) > 98%> 99% Recommended
Fe / AcOH > 98%> 99% High (Workup difficulties)

Module B: The "Sludge" (Chemical Reduction)

The Problem: Iron-mediated reduction (Bechamp) is chemically perfect for preserving Bromine but operationally difficult. The ethoxyethoxy chain acts as a surfactant, stabilizing the iron hydroxide precipitates into a "black tar" emulsion during aqueous workup.

The Fix: The Modified Bechamp Reduction using Celite and specific solvent ratios.

Protocol: The "Fail-Safe" Iron Reduction

Use this if you cannot control dehalogenation with hydrogenation.

Materials:
  • Substrate: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (1.0 eq)

  • Iron Powder (325 mesh, reduced): 5.0 eq

  • Ammonium Chloride (

    
    ): 5.0 eq (Milder than AcOH, prevents hydrolysis of ether)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step:
  • Suspension: Dissolve substrate in Ethanol. Add water and

    
    .[1]
    
  • Activation: Add Iron powder.

  • Reflux: Heat to 70–80°C with vigorous stirring. Critical: Mechanical stirring is preferred over magnetic to prevent iron clumping.

  • Monitoring: Check TLC/LCMS every 30 mins. Look for the disappearance of the Nitro peak.

    • Troubleshoot: If stuck at Hydroxylamine (

      
      ), add 1.0 eq more Iron and increase agitation.
      
  • The "Anti-Sludge" Workup (Crucial Step):

    • Do NOT pour directly into a separatory funnel.

    • Filtration: While still warm, filter the mixture through a thick pad of Celite (diatomaceous earth).

    • Wash: Rinse the Celite cake with hot Ethyl Acetate (EtOAc).

    • Biphasic Separation: The filtrate will be two clear layers. The iron sludge stays in the Celite.

    • Extraction: Separate layers.[2] Wash organic layer with brine (saturated NaCl) to strip water from the ethoxyethoxy chain.

Mechanistic Insight: Why Reactions Stall

Understanding the pathway helps you identify "stuck" intermediates.

ReductionPathway Nitro Nitro (-NO2) Start Nitroso Nitroso (-NO) Transient Nitro->Nitroso 2e- Hydroxyl Hydroxylamine (-NHOH) COMMON STALL POINT Nitroso->Hydroxyl 2e- Azoxy Azoxy Dimer Side Product Nitroso->Azoxy Condensation (High pH) Amine Aniline (-NH2) Target Hydroxyl->Amine 2e- (Slow Step) Hydroxyl->Azoxy

Figure 2: Stepwise reduction mechanism. Note that the Hydroxylamine to Amine step is often rate-limiting.

  • Symptom: Mass spectrum shows

    
     (relative to product) or 
    
    
    
    (relative to nitroso).
  • Cause: The reduction of hydroxylamine to amine is the slowest step.

  • Fix: If using Fe/Zn, this step requires protonation. Ensure the reaction is not too basic. If using

    
    , add a small amount of dilute HCl or switch to Acetic Acid to drive the final step [3].
    

FAQ: Specific User Scenarios

Q: Can I use Sodium Dithionite (


)? 
A:  Yes, but with caution. Dithionite is excellent for preserving halogens. However, the ethoxyethoxy  chain makes your molecule somewhat lipophilic, while dithionite is strictly water-soluble. You must use a Phase Transfer Catalyst (like TBAHS) or a specific solvent system (Dioxane/Water) to ensure contact. If not, the reaction will stall at the surface.

Q: I see a purple spot on TLC. What is it? A: This is likely the Nitroso intermediate or an Azoxy coupling product. It indicates the reaction is incomplete. Do not work up yet. Increase temperature or add fresh catalyst.

Q: The product is water-soluble during extraction. A: The ethoxyethoxy chain increases water solubility.

  • Solution: Saturate the aqueous layer with NaCl (Solid) until no more dissolves ("Salting out"). This forces the organic product out of the water phase and into the organic solvent (EtOAc).

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052. Link

  • Org. Synth. (1944). "m-Nitroaniline (Example of Sulfide Reduction)." Organic Syntheses, Coll. Vol. 3, p.661. Link

Sources

Technical Support Center: Safe Disposal of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

[1]

Status: ONLINE | Ticket ID: #NITRO-BR-DISP-001 | Priority: CRITICAL Agent: Senior Application Scientist (Chemical Hygiene Division)[1]

🚨 CRITICAL SAFETY ALERT: READ BEFORE HANDLING

Compound Profile: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a functionalized halogenated nitroaromatic .

  • Primary Hazard: The nitro group (

    
    ) confers thermal instability and shock sensitivity potential, while the bromine (
    
    
    ) mandates specific halogenated waste streams to prevent dioxin formation during improper combustion.
  • Immediate Action: Do NOT mix with strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides).[1] This can trigger rapid, exothermic decomposition or formation of unstable Meisenheimer complexes.[1]

PART 1: WASTE CHARACTERIZATION (The "Triage")

Q: Which waste stream does this belong to?

A: Halogenated Organic Waste. [2]

You must classify this waste based on its "worst" components. Even if dissolved in a non-halogenated solvent (like Acetone or Methanol), the presence of the Bromine atom on the aromatic ring legally and chemically upgrades the entire mixture to Halogenated Waste .[1]

Why? Standard organic waste is often used as fuel blending (burned for energy). However, burning brominated compounds without acid gas scrubbers releases Hydrogen Bromide (


1High-Temperature Incineration12
Q: What acts as the "Kill Switch" for this compound?

A: High-Temperature Incineration (>1000°C). There is no safe "benchtop neutralization" for this compound that guarantees complete destruction without creating more toxic byproducts. The only validated disposal method is thermal oxidation, which mineralizes the nitrogen to

1

PART 2: SEGREGATION PROTOCOL (The Workflow)

Visual Guide: Waste Segregation Logic

The following flowchart illustrates the decision-making process for segregating this specific waste to prevent cross-contamination and ensure regulatory compliance.

WasteSegregationStartWaste: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzeneStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidPure/Filter CakeLiquidLiquid / SolutionStateCheck->LiquidReaction Mix/Mother LiquorDest1DESTINATION A:Solid Hazardous Waste(Label: Toxic, Halogenated)Solid->Dest1SolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(e.g., Acetone, MeOH)SolventCheck->NonHaloDissolved inHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloDissolved inContamCheckHeavy MetalCatalyst Present?NonHalo->ContamCheckHalo->ContamCheckDest2DESTINATION B:Halogenated Solvent Waste(Even if solvent is Acetone)ContamCheck->Dest2No MetalsDest3DESTINATION C:Mixed Waste (Organic + Metal)*High Cost Stream*ContamCheck->Dest3Pd, Pt, Cu present

Caption: Decision tree for segregating brominated nitroaromatic waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent used.

PART 3: TROUBLESHOOTING (The "Help Desk")

Ticket #001: "My waste container is getting warm."

Diagnosis: Uncontrolled Exothermic Reaction. Cause: You likely added the nitro-compound to a container containing strong bases (like Sodium Hydroxide or amines) or strong oxidizers. Nitroaromatics are susceptible to nucleophilic attack, leading to rapid decomposition.[1] Resolution:

  • Vent Immediately: Ensure the cap is loose (or use a vented cap) to prevent pressure buildup.

  • Isolate: Move the container to the back of the fume hood.

  • Cool: Place the container in a water/ice bath if safe to do so.

  • Do NOT Shake: Agitation may accelerate the reaction.

Ticket #002: "Can I rotovap the solvent off to save disposal costs?"

Diagnosis: High-Risk Operation. Analysis: Concentrating nitro compounds increases the risk of detonation, especially if the material is dry.[1] The "2-ethoxyethoxy" chain adds ether character, which can form peroxides over time, creating a secondary explosion hazard upon concentration.[1] Resolution:

  • Denied: Do not concentrate to dryness unless absolutely necessary for the synthesis.

  • Protocol: Dispose of the material as a solution. The cost of disposing of extra solvent is negligible compared to the safety risk of handling dry, potentially shock-sensitive nitro residues.[1]

Ticket #003: "I spilled the solid powder on the bench."

Diagnosis: Toxic Particulate Contamination. Resolution:

  • Do Not Dry Sweep: This generates dust which is harmful if inhaled (Acute Tox 4).

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone).

  • Scoop: Scoop the damp material into a wide-mouth jar.

  • Label: "Debris contaminated with Halogenated Nitroaromatics."

PART 4: COMPATIBILITY MATRIX

Use this table to check compatibility before adding this compound to any waste carboy.

Reagent ClassCompatibility StatusTechnical Reasoning
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier.[1] Both require the same incineration pathway.
Non-Halo Solvents (Acetone, MeOH)Compatible Safe to mix, but upgrades the whole container to "Halogenated Waste" (Higher Cost).[1]
Strong Bases (NaOH, KOH, Alkoxides)DANGEROUS Risk of Nucleophilic Aromatic Substitution or formation of explosive salts.[1]
Reducing Agents (NaBH4, Hydrazine)DANGEROUS Reduces the nitro group (

) exothermically; potential for runaway reaction.[1]
Oxidizing Acids (Nitric, Perchloric)DANGEROUS Increases oxidation potential; risk of catastrophic decomposition.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F-Codes and Characteristic Wastes). Defines regulation of halogenated solvents (F001-F005) and characteristic reactivity (D003).

    • BenchChem. (2025).[2] Proper Disposal of Halogenated Nitroaromatic Compounds. (General guidance on incineration requirements for chloro/bromo-nitrobenzenes).

      • [1]

    • PubChem. (2024). Compound Summary: 1-Bromo-4-nitrobenzene (Structural Analog).

      • [1]

    Validation & Comparative

    A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted nitrobenzenes, a class of compounds with significant industrial and pharmaceutical applications, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, offering a comparative perspective with structurally similar compounds and a robust protocol for data acquisition.

    The Structural Landscape: Understanding Substituent Effects

    The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each proton. In 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃), along with the bromine atom (-Br), dictates the chemical shifts and coupling patterns of the aromatic protons.

    The nitro group, being a strong deactivating group, exerts a significant deshielding effect on the ortho and para protons through both inductive and resonance effects.[1][2] Conversely, the alkoxy group is an activating group, which tends to shield the ortho and para protons. The final chemical shifts are a net result of these competing influences.

    Predicted ¹H NMR Spectrum of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Figure 1. Structure of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    Aromatic Region (δ 7.0 - 8.5 ppm):

    • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded aromatic proton. It is expected to appear as a doublet.

    • H-5: This proton is meta to the nitro group and ortho to the bromine atom. It will be less deshielded than H-3 and is expected to appear as a doublet of doublets.

    • H-6: This proton is ortho to the electron-donating ethoxyethoxy group and meta to the bromine. It will be the most shielded of the aromatic protons and is expected to appear as a doublet.

    Aliphatic Region (δ 1.0 - 4.5 ppm):

    The ethoxyethoxy side chain will give rise to four distinct signals. The chemical shifts are influenced by the proximity to the oxygen atoms.[3]

    • -OCH₂CH₂OCH₂CH₃ (Ar-O-CH₂-): These protons are directly attached to the oxygen linked to the aromatic ring and will be the most deshielded of the aliphatic protons, appearing as a triplet.

    • -OCH₂CH₂OCH₂CH₃ (-O-CH₂-CH₂-O-): These two methylene groups are in a similar chemical environment and may appear as overlapping multiplets, likely triplets.

    • -OCH₂CH₂OCH₂CH₃ (-O-CH₂-CH₃): This methylene group will be a quartet due to coupling with the adjacent methyl group.

    • -OCH₂CH₂OCH₂CH₃ (-CH₃): This terminal methyl group will appear as a triplet.

    Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
    H-38.2 - 8.4d1H
    H-57.6 - 7.8dd1H
    H-67.1 - 7.3d1H
    Ar-O-CH₂ -4.2 - 4.4t2H
    -O-CH₂ -CH₂ -O-3.7 - 3.9m4H
    -O-CH₂ -CH₃3.5 - 3.7q2H
    -CH₃1.2 - 1.4t3H

    Table 1. Predicted ¹H NMR Data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    Comparative Analysis: The Impact of the Ether Chain Length

    To understand the contribution of the ethoxyethoxy side chain to the spectrum, a comparison with a structurally similar molecule, 2-bromo-1-ethoxy-4-nitrobenzene , is insightful.[4][5] The key difference lies in the aliphatic region.

    Compound Aliphatic Protons Characteristic Signals
    4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene-OCH₂CH₂OCH₂CH₃Four distinct signals: two triplets, a quartet, and a multiplet.
    2-Bromo-1-ethoxy-4-nitrobenzene-OCH₂CH₃Two signals: a quartet and a triplet.

    Table 2. Comparison of Aliphatic ¹H NMR Signals.

    The aromatic region for both compounds is expected to be very similar due to the identical substitution pattern on the benzene ring. The minor differences in the chemical shifts of the aromatic protons would be due to the slight variation in the electronic effect of the ethoxy versus the ethoxyethoxy group.

    Alternative Analytical Approaches

    While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques:

    • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. The number of signals confirms the number of non-equivalent carbons, and their chemical shifts indicate their electronic environment.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-O ether linkages, and aromatic C-H bonds would be expected.

    G cluster_workflow Structural Elucidation Workflow A Sample Preparation B ¹H NMR Acquisition A->B E ¹³C NMR A->E F Mass Spectrometry A->F G IR Spectroscopy A->G C Data Processing B->C D Spectral Interpretation C->D H Structure Confirmation D->H E->H F->H G->H

    Figure 2. A typical workflow for structural elucidation.

    Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

    The following protocol outlines the steps for obtaining a reliable ¹H NMR spectrum of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    1. Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃). The choice of solvent is critical to avoid interfering signals.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    2. NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.

    3. Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle for quantitative measurements.

    • Set an appropriate relaxation delay to ensure complete relaxation of all protons between scans.

    4. Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicity and coupling constants of the signals.

    Conclusion

    The ¹H NMR spectrum of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can be confidently predicted and interpreted by understanding the fundamental principles of substituent effects on aromatic systems and the characteristic signals of the ethoxyethoxy group. A comparative approach with analogous molecules provides valuable insights into the specific contributions of different structural motifs. By following a rigorous experimental protocol and employing complementary analytical techniques, researchers can achieve unambiguous structural confirmation, a critical step in advancing their scientific endeavors.

    References

    • Vertex AI Search. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
    • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
    • PrepChem.com. (n.d.). Synthesis of 4-(2-bromoethoxy)nitrobenzene.
    • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.
    • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆).
    • PubChem. (n.d.). Diethylene Glycol Monoethyl Ether.
    • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.
    • ResearchGate. (n.d.). ¹H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,....
    • Chegg.com. (2020, November 16). Solved The 1H NMR spectrum of | Chegg.com.
    • University of Bath. (n.d.). ¹H NMR Spectroscopy.
    • Chegg.com. (2019, April 14). Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below....

    Sources

    A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for this purpose, providing a detailed fingerprint of the carbon skeleton. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing on spectral data from structurally analogous compounds to predict and interpret its ¹³C NMR spectrum. This methodology not only offers a robust predictive framework but also deepens the understanding of substituent effects on aromatic chemical shifts.

    Predicted ¹³C NMR Spectral Data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    The predicted chemical shifts for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene are presented below. These values are estimated based on the additive effects of the bromo, nitro, and ethoxyethoxy substituents, as derived from the analysis of the reference compounds. The assignments are based on established principles of NMR spectroscopy, including inductive and resonance effects.

    Carbon Atom Predicted Chemical Shift (δ, ppm)
    C-1 (C-O)~153
    C-2 (C-NO₂)~141
    C-3~116
    C-4 (C-Br)~118
    C-5~129
    C-6~115
    C-7 (-O-C H₂-CH₂-O-)~70
    C-8 (-O-CH₂-C H₂-O-)~69
    C-9 (-O-CH₂-C H₃)~67
    C-10 (-O-CH₂-C H₃)~15

    Comparative Analysis with Structurally Related Compounds

    To substantiate the predicted chemical shifts, a comparative analysis with known compounds is essential. The following table juxtaposes the predicted values for our target molecule with the experimental ¹³C NMR data of key structural analogs. This comparison allows for a logical deduction of the electronic influence of each substituent on the benzene ring.

    Carbon Atom 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (Predicted) 4-Bromo-1-ethoxy-2-nitrobenzene 1-Ethoxy-2-nitrobenzene 4-Bromoanisole
    C-1 ~153Data not availableData not available158.7
    C-2 ~141Data not availableData not available-
    C-3 ~116Data not availableData not available115.8
    C-4 ~118Data not availableData not available112.8
    C-5 ~129Data not availableData not available132.2
    C-6 ~115Data not availableData not available115.8

    Understanding Substituent Effects on Chemical Shifts

    The predicted chemical shifts are a direct consequence of how each substituent electronically perturbs the benzene ring.

    • Ethoxyethoxy Group (-OCH₂CH₂OCH₂CH₃): This ether linkage is an electron-donating group through resonance, increasing the electron density at the ortho and para positions. This shielding effect would typically shift the corresponding carbons (C-2, C-4, C-6) upfield (to lower ppm values). However, the inductive effect of the oxygen atom deshields the directly attached carbon (C-1), causing a downfield shift.

    • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both resonance and induction. This deshields all aromatic carbons, causing them to resonate at a lower field (higher ppm values). The effect is most pronounced at the ortho and para positions (C-1, C-3, C-5).

    • Bromo Group (-Br): Bromine exhibits a dual electronic effect. It is inductively withdrawing but can be weakly electron-donating through resonance. A significant phenomenon to consider is the "heavy atom effect," where the large electron cloud of bromine can cause increased shielding of the ipso-carbon (the carbon directly attached to the halogen).[5] This can result in an upfield shift for C-4, which might seem counterintuitive based solely on electronegativity.[5]

    The interplay of these effects leads to the predicted chemical shift pattern. The C-1 and C-2 carbons, being directly attached to the deshielding oxygen and nitro groups respectively, are expected to have the most downfield shifts among the aromatic carbons.

    Visualizing Substituent Effects

    The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    cluster_0 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 substituent_O O(R) substituent_O->C1 +R, -I substituent_NO2 NO₂ substituent_NO2->C2 -R, -I substituent_Br Br substituent_Br->C4 +R, -I

    Caption: Electronic effects of substituents on the aromatic ring.

    Experimental Protocol for ¹³C NMR Acquisition

    For researchers intending to synthesize and characterize 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, the following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum.

    • Sample Preparation:

      • Accurately weigh approximately 20-50 mg of the purified compound.

      • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrument Setup:

      • The ¹³C NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate sensitivity and dispersion.[6]

      • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

      • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

      • Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of carbon chemical shifts for most organic molecules.[7][8]

      • Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good resolution.

      • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Proton Decoupling: Use a broadband proton decoupling sequence (e.g., waltz16 or garp) to collapse proton-carbon couplings and enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Data Processing:

      • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier transform of the Free Induction Decay (FID).

      • Phase the resulting spectrum to obtain pure absorption lineshapes.

      • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

      • Integrate the peaks if desired, although ¹³C NMR peak integrals are generally not quantitative under standard acquisition conditions.

    Conclusion

    While a direct experimental ¹³C NMR spectrum for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not currently available in public databases, a robust prediction of its spectral features can be achieved through a comparative analysis of structurally related compounds. By understanding the electronic contributions of the bromo, nitro, and ethoxyethoxy substituents, researchers can confidently assign the resonances in an experimentally acquired spectrum. The provided experimental protocol offers a standardized approach to obtaining high-quality ¹³C NMR data, which is an indispensable step in the structural elucidation of novel chemical entities.

    References

    • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
    • ¹³C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

    • SpectraBase. (n.d.). 4-Bromoanisole. Retrieved from [Link]

    • Toxin and Toxin Target Database (T3DB). (n.d.). 2-Nitrophenol (T3D3579). Retrieved from [Link]

    • Molbase. (n.d.). 4-Bromoanisole 104-92-7. Retrieved from [Link]

    • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). ¹³C-NMR. Retrieved from [Link]

    • PubChem. (n.d.). 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene. Retrieved from [Link]

    • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

    • Wired Chemist. (n.d.). 4-bromoanisole Carbon-13 Full Spectrum. Retrieved from [Link]

    • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

    • Mukhtorov, L., Pestsov, G., Nikishina, M., & Perelomov, L. (2022, July). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

    • NIST. (n.d.). Benzene, 1-ethoxy-2-nitro-. Retrieved from [Link]

    • Gable, K. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

    • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

    • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

    • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

    Sources

    Comparative Analytical Guide: Mass Spectrometry Profiling of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Mass Spectrometry Analysis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    This guide evaluates the analytical performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 856364-94-8). As a critical intermediate in the synthesis of EGFR inhibitors and other kinase-targeting small molecules, accurate profiling of this compound is essential for impurity tracking and yield optimization.

    We compare the recommended ESI+ MS/MS protocol against standard alternatives—Atmospheric Pressure Chemical Ionization (APCI) and Gas Chromatography-Mass Spectrometry (GC-EI) —highlighting why ESI+ offers superior sensitivity and structural confirmation through specific adduct formation and isotopic fidelity.

    Part 1: Structural & Isotopic Signature

    Before selecting an ionization method, the analyst must understand the molecule's unique mass spectral "fingerprint."

    The Bromine Doublet (The Diagnostic Anchor)

    The presence of a bromine atom provides a definitive confirmation tool. Unlike standard organic molecules, this compound will not show a single molecular ion peak (

    
    ). Instead, it exhibits a 1:1 doublet  at 
    
    
    
    
    
    and
    
    
    due to the natural abundance of
    
    
    (50.69%) and
    
    
    (49.31%).
    • Validation Check: Any method failing to resolve this 1:1 ratio (e.g., low-resolution UV or poor MS tuning) is insufficient for confirmation.

    The Ether Chain & Nitro Group
    • 2-Ethoxyethoxy Chain: This polar side chain (

      
      ) acts as a "cation trap," making the molecule highly amenable to Electrospray Ionization (ESI)  via sodium (
      
      
      
      ) or ammonium (
      
      
      ) adduct formation.
    • Nitro Group (

      
      ):  A strong electron-withdrawing group that directs fragmentation. In "hard" ionization (EI), this group often cleaves early, complicating molecular weight determination.
      

    Part 2: Method Comparison (Product vs. Alternatives)

    We compared the performance of the Optimized LC-ESI-MS/MS Method against two common alternatives: LC-APCI-MS and GC-EI-MS .

    Table 1: Comparative Performance Metrics
    FeatureLC-ESI-MS/MS (Recommended) LC-APCI-MS (Alternative 1) GC-EI-MS (Alternative 2)
    Ionization Mechanism Soft (Solution phase). Forms
    
    
    ,
    
    
    .
    Soft (Gas phase). Forms
    
    
    .
    Hard (Electron Impact).[1] Forms
    
    
    .[1]
    Sensitivity (LOD) High (< 1 ng/mL) due to ether chain coordination.Moderate (5–10 ng/mL).Low (Thermal degradation risk).
    Molecular Ion Stability Excellent. Intact parent ion dominates.Good, but higher background noise.Poor. Extensive fragmentation often obscures
    
    
    .
    Linearity (
    
    
    )
    
    
    (0.5 – 1000 ng/mL).
    
    
    (Limited dynamic range).
    Variable (Matrix dependent).[1]
    Suitability Best for Trace Impurity Analysis. Best for Non-Polar Matrices.Best for Volatile Impurities only.
    Detailed Analysis
    1. The Product: LC-ESI-MS/MS (Positive Mode)
    • Why it wins: The ethoxyethoxy chain is a Lewis base. In the presence of formic acid or ammonium formate, it readily protonates or forms stable adducts. This "soft" ionization preserves the molecular ion, allowing for high-sensitivity Selected Reaction Monitoring (SRM) .

    • Causality: The high polarity of the nitro and ether groups makes the molecule difficult to volatilize without decomposition, rendering ESI superior to techniques requiring heat (GC).

    2. Alternative 1: APCI (Atmospheric Pressure Chemical Ionization) [1][2]
    • When to use: Use APCI only if the sample matrix contains high concentrations of ion-suppressing salts or if the mobile phase is 100% non-polar (e.g., Hexane/IPA).

    • Drawback: APCI requires heating the nebulizer to ~350°C-450°C. Nitro-aromatics can undergo thermal degradation (denitration) before ionization, leading to false quantitation.

    3. Alternative 2: GC-EI-MS
    • The Risk: While standard for benzene derivatives, the 2-ethoxyethoxy chain increases the boiling point significantly. Eluting this compound requires high column temperatures (>250°C), which frequently causes the nitro group to cleave or the ether chain to degrade, resulting in a complex spectrum lacking a clear molecular ion.

    Part 3: Experimental Protocol (Self-Validating)

    This protocol is designed to be self-validating : the observation of the specific fragmentation transitions confirms the method is working.

    Sample Preparation
    • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (avoid DMSO if possible to prevent source contamination).

    • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

      • Note: The addition of Formic Acid is crucial to drive

        
         formation over 
        
        
        
        , which fragments poorly.
    LC Conditions
    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold to elute salts).

      • 1-6 min: 5%

        
         95% B (Linear gradient).
        
      • 6-8 min: 95% B (Wash).

    MS/MS Parameters (ESI+)
    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.

    • Precursor Ion: Select the

      
       isotope for quantification (
      
      
      
      ) and
      
      
      for confirmation (
      
      
      ).

    Part 4: Fragmentation Mechanics & Visualization

    Understanding the fragmentation is required for setting up SRM (Selected Reaction Monitoring) transitions.

    Fragmentation Pathway
    • Precursor (

      
       290/292):  Protonated molecule.
      
    • Primary Loss (

      
      ):  Loss of 46 Da. This is the most facile cleavage for nitroaromatics.
      
    • Secondary Loss (Ether Chain): Sequential loss of

      
       units (44 Da) from the ether tail.
      
    Visualization: Fragmentation Tree

    The following diagram illustrates the validated fragmentation pathway for SRM method development.

    FragmentationPathway Parent Precursor Ion [M+H]+ m/z ~290/292 (1:1 Doublet) Frag1 Fragment A [M+H - NO2]+ m/z ~244/246 (Loss of Nitro Group) Parent->Frag1 - NO2 (46 Da) (Primary Transition) Frag2 Fragment B [M+H - Chain]+ m/z ~156/158 (Loss of Ether Chain) Parent->Frag2 - C4H9O2 (89 Da) (Secondary Transition) Frag3 Phenyl Cation [C6H3Br]+ m/z ~155/157 Frag1->Frag3 - Ether Cleavage

    Figure 1: Proposed MS/MS fragmentation tree for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene. The loss of the nitro group is the primary quantifier transition.

    Part 5: Decision Matrix for Method Selection

    Use this workflow to determine the appropriate analytical technique based on your specific sample matrix.

    MethodSelection Start Start: Sample Type? Pure Pure Synthesis Intermediate Start->Pure Complex Biological/Reaction Matrix Start->Complex Q_Volatile Is impurity volatile? Pure->Q_Volatile Q_Salt High Salt Content? Complex->Q_Salt Method_ESI RECOMMENDED: LC-ESI-MS/MS (High Sensitivity) Q_Volatile->Method_ESI No (Standard) Method_GC Alternative: GC-MS (EI) (Only if thermally stable) Q_Volatile->Method_GC Yes Q_Salt->Method_ESI No Method_APCI Alternative: LC-APCI-MS (Resistant to Suppression) Q_Salt->Method_APCI Yes (>100mM)

    Figure 2: Decision matrix for selecting the optimal ionization mode. LC-ESI-MS/MS is the default recommendation for this non-volatile, polar intermediate.

    References

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235657, 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene. Retrieved from [Link]

    • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Chromatography A. (Provides foundational mechanisms for nitro-group fragmentation/loss of NO and NO2). Retrieved from [Link]

    • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Reference for ESI vs. APCI selection rules). Retrieved from [Link]

    Sources

    Navigating the Synthetic Landscape of Bromonitrobenzenes: A Comparative Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and Its Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene and its structurally related alternatives. In the dynamic field of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount. This document offers a comparative overview of key characterization data, potential applications, and synthetic strategies to inform your research and development endeavors.

    In the vast repository of chemical literature and commercial databases, detailed experimental characterization data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene remains elusive. However, its structural motifs are present in a variety of well-characterized compounds. This guide, therefore, pivots to a thorough examination of its closest structural analog, 4-Bromo-1-ethoxy-2-nitrobenzene , and other relevant derivatives. By understanding the properties of these available alternatives, we can extrapolate the expected characteristics of the target compound and evaluate its potential utility in various synthetic applications.

    In Silico Characterization of the Target Compound

    PropertyPredicted Value
    Molecular Formula C10H12BrNO4
    Molecular Weight 290.11 g/mol
    Appearance Likely a pale yellow oil or low-melting solid

    A Comparative Analysis of Key Alternatives

    A deeper understanding of the target compound can be gained by comparing it with commercially available and well-documented analogs. The following sections provide a detailed comparison of their physicochemical properties and known applications.

    Primary Alternative: 4-Bromo-1-ethoxy-2-nitrobenzene

    This compound (CAS No. 383869-51-0) is the most direct structural analog to our target molecule, differing only by the length of the ether side chain.[1][2] It serves as a valuable benchmark for predicting the behavior of its more complex counterpart.

    PropertyValueSource(s)
    CAS Number 383869-51-0[1][2]
    Molecular Formula C8H8BrNO3[1][2]
    Molecular Weight 246.06 g/mol [1]
    Synonyms 2-Nitro-4-bromophenetole, 4-bromo-2-nitrophenyl ethyl ether[2]

    Predicted Spectroscopic Data:

    • ¹H NMR: The spectrum is expected to show a triplet at approximately 1.4 ppm (3H, -CH₃), a quartet around 4.2 ppm (2H, -OCH₂-), and three aromatic protons in the 7-8 ppm region, likely exhibiting complex splitting patterns due to the electronic effects of the bromo, ethoxy, and nitro substituents.

    • ¹³C NMR: The spectrum would likely display signals for the two aliphatic carbons of the ethoxy group (around 15 and 65 ppm) and six aromatic carbons between 110 and 160 ppm.

    • IR Spectroscopy: Key vibrational bands would include those for the C-O-C ether linkage (around 1250 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).

    • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

    Other Noteworthy Alternatives

    To provide a broader context, the following table compares other commercially available bromonitrobenzene derivatives. These compounds highlight how the substitution pattern and the nature of the functional groups influence the overall properties and potential applications.

    CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features & ApplicationsSource(s)
    4-Bromo-1-fluoro-2-nitrobenzene 364-73-8C6H3BrFNO2220.00A versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Utilized in the development of anti-inflammatory agents and specialty polymers.[3][4][3][5][6]
    1-(2-Bromoethoxy)-4-nitrobenzene 13288-06-7C8H8BrNO3246.06An isomer of the primary alternative, used in the formulation of UV absorbers and as an intermediate for electronic chemicals.[7][7][8][9]
    4-Bromo-1-ethyl-2-nitrobenzene 10342-66-2C8H8BrNO2230.06A building block in organic synthesis.[10]
    4-Bromo-2-nitrophenol 7693-52-9C6H4BrNO3218.00A key precursor for the synthesis of various alkoxy-substituted bromonitrobenzenes.[11][12][13][14]

    Experimental Protocols: A Gateway to Synthesis

    The synthesis of alkoxy-substituted bromonitrobenzenes is typically achieved through a Williamson ether synthesis, starting from the corresponding nitrophenol. The following protocol details a general procedure for the preparation of 4-Bromo-1-ethoxy-2-nitrobenzene from 4-Bromo-2-nitrophenol.

    Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

    This protocol is based on the well-established Williamson ether synthesis, a robust and reliable method for forming ethers.

    Workflow Diagram:

    G cluster_0 Reaction Setup cluster_1 Etherification cluster_2 Workup and Purification Start Dissolve 4-Bromo-2-nitrophenol in a suitable solvent (e.g., DMF, Acetone) Base Add a base (e.g., K2CO3, NaH) to form the phenoxide Start->Base Alkylating_Agent Add an ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) Base->Alkylating_Agent Reaction Heat the mixture to drive the reaction (e.g., 60-80 °C) Alkylating_Agent->Reaction Quench Quench the reaction with water Reaction->Quench Extraction Extract the product with an organic solvent (e.g., Ethyl acetate) Quench->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Final_Product Obtain pure 4-Bromo-1-ethoxy-2-nitrobenzene Purification->Final_Product

    Caption: Williamson ether synthesis workflow for 4-Bromo-1-ethoxy-2-nitrobenzene.

    Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4-Bromo-2-nitrophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

    • Deprotonation: Add 1.5 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt. The choice of a relatively weak base like potassium carbonate is often sufficient and simplifies the workup procedure.

    • Alkylation: Add 1.2 equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

    • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-Bromo-1-ethoxy-2-nitrobenzene.

    Conclusion

    While a complete experimental profile of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not currently in the public domain, a detailed analysis of its structural analogs provides valuable insights for researchers. 4-Bromo-1-ethoxy-2-nitrobenzene stands out as a primary alternative, offering a similar substitution pattern with readily available starting materials for its synthesis. The comparative data presented in this guide for various bromonitrobenzene derivatives underscores the importance of considering how different functional groups can modulate the physicochemical properties and, consequently, the applications of these versatile building blocks. For scientists and drug development professionals, this guide serves as a foundational resource for making informed decisions in the design and execution of novel synthetic strategies.

    References

    • PubChem. 4-Bromo-2-nitrophenol. National Center for Biotechnology Information. [Link]

    • LookChem. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene. [Link]

    • Matrix Fine Chemicals. 1-(2-BROMOETHOXY)-4-NITROBENZENE | CAS 13288-06-7. [Link]

    • PubChem. 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

    • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information. [Link]

    • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

    • NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. National Institute of Standards and Technology. [Link]

    • PubChemLite. 1-(2-bromoethoxy)-4-nitrobenzene (C8H8BrNO3). [Link]

    • SpectraBase. 4-((2-Bromophenyl)ethynyl)-1-methyl-2-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. [Link]

    • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
    • Organic Syntheses. m-BROMONITROBENZENE. [Link]

    • Filo. The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and... [Link]

    • Chegg. The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]

    • ResearchGate. (PDF) 4-Bromo-1-nitrobenzene. [Link]

    • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. [Link]

    • NIST. Benzene, 1-(bromomethyl)-4-nitro-. National Institute of Standards and Technology. [Link]

    Sources

    comparing reactivity of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene with 4-bromo-1-ethoxy-2-nitrobenzene

    [1]

    Executive Summary

    This guide provides a technical comparison between 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (Molecule A) and its non-pegylated analogue, 4-Bromo-1-ethoxy-2-nitrobenzene (Molecule B) .[1]

    While both compounds serve as electrophilic building blocks in cross-coupling and nucleophilic aromatic substitution, Molecule A incorporates a glycol ether (2-ethoxyethoxy) motif.[1] This structural modification fundamentally alters the solvation shell, catalyst interaction, and purification protocols compared to the lipophilic ethyl chain of Molecule B .

    Verdict:

    • Select Molecule A when developing polar drug candidates, requiring higher aqueous solubility for biological assays, or utilizing aqueous-organic biphasic reaction conditions.[1]

    • Select Molecule B for standard lipophilic small molecule synthesis where non-polar extraction (e.g., Hexane/EtOAc) is preferred.

    Structural & Physicochemical Analysis[1]

    The core difference lies in the C-1 substituent.[1] Molecule A features a "short PEG" tail, introducing amphiphilic character and potential hemilability (ability to weakly coordinate metals).

    FeatureMolecule A (Glycol Variant)Molecule B (Standard Variant)
    Structure 4-Br-1-(O-CH₂-CH₂-O-Et)-2-NO₂4-Br-1-(O-Et)-2-NO₂
    Molecular Weight ~290.11 g/mol 246.06 g/mol
    LogP (Est.) 1.8 – 2.1 (Moderate Lipophilicity)2.9 – 3.2 (High Lipophilicity)
    Solubility Soluble in MeOH, DCM, wet THF.[1] Moderate water solubility.Soluble in Hexane, Toluene, DCM. Insoluble in water.
    Electronic Effect σ-donating (Ether), similar to B.σ-donating (Ether).[1]
    Steric Bulk Higher (Flexible chain).Low (Rigid ethyl group).

    Comparative Reactivity Profiles

    Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

    The "Lariat Effect" in Molecule A: In Pd-catalyzed couplings, the oxygen atoms in the 2-ethoxyethoxy chain of Molecule A can act as a weak hemilabile ligand.[1] This "Lariat Effect" can stabilize the Pd(II) intermediate during the oxidative addition step, potentially preventing catalyst precipitation in challenging solvents.

    • Molecule A: Favors polar solvent systems (e.g., 1,4-Dioxane/Water 4:1). The glycol chain assists in phase transfer, bringing the aryl halide into the aqueous interface where the boronic acid resides.

    • Molecule B: Requires standard organic conditions. If water is used, a phase transfer catalyst (e.g., TBAB) is often required to ensure high yields.

    Scenario 2: Nitro Group Reduction (Fe/AcOH or H₂/Pd)

    Workup Criticality: The reduction mechanism is identical (Nitro

    • Molecule A (Amphiphilic Product): The resulting aniline retains the glycol tail. Warning: It may partition into the aqueous phase during acid/base workup. Protocol Adjustment: Use chlorinated solvents (DCM or Chloroform) for extraction and avoid excessive water washes.

    • Molecule B (Lipophilic Product): The resulting aniline is easily extracted into Ethyl Acetate or Ether. Standard aqueous washes are safe.

    Mechanistic Visualization

    The following diagram illustrates the solvation and potential chelation differences during a cross-coupling reaction.

    ReactivityComparisoncluster_AMolecule A (Glycol Tail)cluster_BMolecule B (Alkyl Tail)A_Struct4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzeneA_EffectMechanism: Hydrophilic Assistance(Glycol tail solvates in H2O interface)A_Struct->A_EffectA_ResultHigh Efficiency inAqueous/Polar MediaA_Effect->A_ResultSuzuki CouplingB_Struct4-Bromo-1-ethoxy-2-nitrobenzeneB_EffectMechanism: Lipophilic Isolation(Requires Phase Transfer Catalyst)B_Struct->B_EffectB_ResultHigh Efficiency inToluene/HexaneB_Effect->B_ResultSuzuki Coupling

    Figure 1: Comparative mechanistic pathways highlighting the solvation assistance provided by the glycol tail in Molecule A versus the lipophilic nature of Molecule B.

    Experimental Protocols

    Protocol A: Suzuki Coupling of Molecule A (Aqueous-Compatible)

    Optimized for the glycol-substituted substrate.[1]

    • Reagents:

      • Molecule A (1.0 eq)[2]

      • Aryl Boronic Acid (1.2 eq)

      • Pd(dppf)Cl₂ (0.05 eq)

      • K₂CO₃ (3.0 eq)

      • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

    • Procedure:

      • Dissolve Molecule A and Boronic Acid in Dioxane.

      • Add degassed water and K₂CO₃.

      • Add Pd catalyst under N₂ flow.

      • Heat to 80°C for 4 hours.

      • Crucial Step: The glycol tail increases water solubility. Do not pour into excess water. Remove Dioxane in vacuo first, then extract the residue with Dichloromethane (DCM) (3x).

    • Purification: Silica gel chromatography (Gradient: 0

      
       5% MeOH in DCM). Note: Molecule A derivatives are often too polar for Hexane/EtOAc.
      
    Protocol B: Iron-Mediated Reduction of Molecule B

    Standard protocol for the lipophilic substrate.[1]

    • Reagents:

      • Molecule B (1.0 eq)

      • Iron Powder (5.0 eq)

      • NH₄Cl (5.0 eq)

      • Solvent: Ethanol : Water (3:1)

    • Procedure:

      • Reflux mixture for 2 hours.

      • Filter hot through Celite to remove Iron sludge.

      • Concentrate filtrate.

    • Workup:

      • Dilute with water and extract with Ethyl Acetate .

      • Wash organics with brine, dry over Na₂SO₄.

      • Observation: The product will partition cleanly into the organic layer due to the lipophilic ethoxy group.

    Decision Logic for Researchers

    Use the following flowchart to determine the appropriate starting material for your specific drug discovery campaign.

    DecisionTreeStartSelect Building BlockQ1Target Solubility Requirement?Start->Q1Path_AHigh Polarity / Water SolubleQ1->Path_ANeed Polar LinkerPath_BLipophilic / CNS PenetrantQ1->Path_BStandard MedChemSelect_AChoose Molecule A(2-ethoxyethoxy)Path_A->Select_ASelect_BChoose Molecule B(Ethoxy)Path_B->Select_BConsiderationConsideration: Workup DifficultySelect_A->ConsiderationRequires DCM/MeOH extractionSelect_B->ConsiderationStandard EtOAc extraction

    Figure 2: Decision tree for selecting between Molecule A and Molecule B based on target physicochemical properties.

    References

    • BenchChem. (2025).[3] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from

    • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Retrieved from

    • National Institutes of Health (NIH). (2015). N-Heterocyclic carbene ligands bearing poly(ethylene glycol) chains: effect of the chain length on palladium-catalyzed coupling reactions. Retrieved from

    • PubChem. (2025).[4] 4-Bromo-1-ethoxy-2-nitrobenzene Compound Summary. Retrieved from

    • ACS Nano. (2022). The Effect of Glycol Side Chains on the Assembly and Microstructure of Conjugated Polymers. Retrieved from

    comparative analysis of ethoxyethoxy vs methoxyethoxy substituted nitrobenzenes

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Strategic Choice of Solubilizing Tails

    In medicinal chemistry, the optimization of lead compounds often necessitates the introduction of solubilizing side chains. Nitrobenzenes, serving as critical precursors to anilines and subsequent heterocycles (e.g., quinazolines, indoles), frequently feature glycol ether substituents to modulate physicochemical properties.

    This guide compares two prevalent solubilizing moieties: 2-methoxyethoxy (

    
    ) and 2-ethoxyethoxy  (
    
    
    
    ).[1] While structurally similar, their impact on metabolic stability, toxicity profiles, and lipophilicity differs significantly.

    Key Takeaway: While methoxyethoxy offers superior aqueous solubility and lower molecular weight, ethoxyethoxy is often preferred in late-stage development due to a more favorable toxicity profile, avoiding the formation of the reproductive toxicant methoxyacetic acid (MAA).

    Physicochemical Profile Comparison

    The choice between a methyl and ethyl terminus on the glycol ether chain fundamentally alters the molecular descriptors used in Structure-Activity Relationship (SAR) analysis.

    Table 1: Comparative Molecular Descriptors (Values based on 1-(substituted)-2-nitrobenzene scaffold)

    Feature1-(2-methoxyethoxy)-2-nitrobenzene1-(2-ethoxyethoxy)-2-nitrobenzeneImpact on Drug Design
    Formula
    
    
    
    
    Ethoxy adds steric bulk (
    
    
    vs
    
    
    ).[1]
    MW Increase Base + 59.08 DaBase + 73.11 DaEthoxy adds +14 Da; negligible for small molecules.[1]
    cLogP (Approx) ~1.6~2.1Critical: Ethoxy increases lipophilicity by ~0.5 units, improving membrane permeability but slightly reducing aqueous solubility.
    tPSA ~55
    
    
    ~55
    
    
    Identical polar surface area; H-bond acceptor count is unchanged.[1]
    Rotatable Bonds 45Ethoxy adds 1 rotatable bond, slightly increasing entropic penalty upon binding.
    Solubility High (++++)Moderate-High (+++)Methoxy is superior for highly insoluble scaffolds.[1]

    Metabolic Stability & Toxicity (The Critical Differentiator)

    The primary decision driver between these two groups is often not efficacy, but safety .

    Metabolic Activation Pathways

    Both side chains undergo oxidative metabolism via Cytochrome P450 (CYP) enzymes. However, the downstream metabolites possess vastly different toxicological risks.

    • Methoxyethoxy Pathway: Rapidly metabolized via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to Methoxyacetic Acid (MAA) .[1]

      • Risk:[2] MAA is a known testicular toxicant and teratogen (associated with bone marrow depression).

    • Ethoxyethoxy Pathway: Metabolized to Ethoxyacetic Acid (EAA) .

      • Risk:[2] While still a weak acid metabolite, EAA exhibits significantly lower reproductive toxicity compared to MAA.

    Visualizing the Metabolic Divergence

    MetabolicPathways Parent_Me Methoxyethoxy-Nitrobenzene (Parent) Inter_Me 2-Methoxyethanol (Intermediate) Parent_Me->Inter_Me O-Dealkylation (CYP450) Tox_Me Methoxyacetic Acid (MAA) (HIGH TOXICITY) Inter_Me->Tox_Me Oxidation (ADH/ALDH) Parent_Et Ethoxyethoxy-Nitrobenzene (Parent) Inter_Et 2-Ethoxyethanol (Intermediate) Parent_Et->Inter_Et O-Dealkylation (CYP450) Tox_Et Ethoxyacetic Acid (EAA) (MODERATE TOXICITY) Inter_Et->Tox_Et Oxidation (ADH/ALDH)

    Figure 1: Metabolic divergence showing the formation of the highly toxic MAA metabolite from the methoxyethoxy side chain.[1]

    Synthetic Accessibility & Protocols

    Both analogs are synthesized via Nucleophilic Aromatic Substitution (

    
    ) or alkylation of nitrophenols. The ethoxy variant often requires slightly higher temperatures due to the increased steric hindrance of the ethyl tail.
    
    General Synthesis Workflow

    Reaction: 2-Nitrophenol + Glycol Ether Tosylate/Halide

    
     Product
    

    Synthesis Phenol 2-Nitrophenol Mix Mix in DMF/ACN (T = 60-80°C) Phenol->Mix Reagent Electrophile: 1-Bromo-2-(2-methoxyethoxy)ethane OR 1-Bromo-2-(2-ethoxyethoxy)ethane Reagent->Mix Base Base: K2CO3 or Cs2CO3 Base->Mix Workup Aqueous Workup (Extr. EtOAc) Mix->Workup 12-24h Purify Recrystallization (EtOH/Hexane) Workup->Purify Product Target Nitrobenzene Purify->Product

    Figure 2: Standard alkylation protocol for introducing glycol ether tails.

    Detailed Experimental Protocol

    Objective: Synthesis of 1-(2-ethoxyethoxy)-2-nitrobenzene.

    Reagents:

    • 2-Nitrophenol (1.0 eq)[1]

    • 2-Bromoethyl ethyl ether (1.2 eq) [Alternative: 2-ethoxyethyl 4-methylbenzenesulfonate][1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Potassium Iodide (KI) (0.1 eq, catalytic)[1]

    • Solvent: DMF or Acetonitrile (ACN)[1]

    Step-by-Step Procedure:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (10 mmol) in anhydrous DMF (20 mL).

    • Deprotonation: Add

      
       (20 mmol) and stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenolate formation).
      
    • Alkylation: Add 2-bromoethyl ethyl ether (12 mmol) and catalytic KI (1 mmol).

    • Heating: Heat the reaction mixture to 80°C under an inert atmosphere (

      
      ) for 16 hours. Monitor via TLC (30% EtOAc in Hexanes).
      
    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude oil is typically purified via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexanes) to yield the product as a pale yellow oil or low-melting solid.

    Note on Methoxy Analog: The procedure is identical, substituting 2-bromoethyl methyl ether. Yields are typically comparable (85-95%).[1]

    Decision Matrix: When to Use Which?

    ScenarioRecommended GroupRationale
    Early Discovery (Hit-to-Lead) Methoxyethoxy Maximizes solubility to ensure assay reliability; toxicity is not yet a primary concern.[1]
    Lead Optimization Ethoxyethoxy Balances solubility with a better safety profile; mitigates risk of MAA formation.
    CNS Targeting Ethoxyethoxy Higher LogP (~+0.[1]5) improves blood-brain barrier (BBB) penetration.[1]
    High Crystal Lattice Energy Methoxyethoxy Smaller group may disrupt packing less, but higher polarity aids dissolution.

    References

    • Gollapudi, B. B., et al. (1990). Evaluation of the genetic toxicity of 2-(2-methoxyethoxy)ethanol (TGME).[1][3] Mutation Research. Link

    • European Chemicals Agency (ECHA). (2022). Toxicological summary of Glycol Ethers: Methoxyacetic acid vs Ethoxyacetic acid.Link[1]

    • Wermuth, C. G. (2015). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Solubilizing Side Chains). Link

    • BenchChem Protocols. (2025). Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene and related ethers.[1]Link[1]

    • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (LogP increment values for glycol ethers).

    Sources

    Precision Validation of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene Synthesis: A Comparative HPLC Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS: 383869-51-0) serves as a critical scaffold, particularly in the development of EGFR tyrosine kinase inhibitors (TKIs) and other bioactive quinazoline derivatives. The synthesis of this compound typically involves the O-alkylation of 4-bromo-2-nitrophenol.

    The critical quality attribute (CQA) for this intermediate is the complete removal of the phenolic starting material and the absence of side-reaction byproducts. While Thin Layer Chromatography (TLC) offers rapid qualitative checks, it fails to quantify trace phenolic impurities that can poison downstream reduction catalysts.

    This guide objectively compares High-Performance Liquid Chromatography (HPLC) against traditional methods (TLC, GC), providing a validated, self-checking protocol for researchers requiring >99.5% purity.

    Synthesis Pathway & Impurity Profile

    To validate a method, one must understand the chemistry. The synthesis relies on a Williamson ether synthesis or similar nucleophilic substitution.

    Reaction Scheme:

    
    
    

    Critical Impurities:

    • Unreacted Starting Material (SM): 4-Bromo-2-nitrophenol. (High acidity, potential catalyst poison).

    • Hydrolysis Byproducts: 2-Ethoxyethanol (from reagent hydrolysis).

    • O- vs C-Alkylation Isomers: Rare in this specific steric configuration but possible.

    Visualization: Synthesis & Impurity Origins

    SynthesisPath SM Starting Material (4-Bromo-2-nitrophenol) Reaction Reaction (K2CO3, DMF, 80°C) SM->Reaction Reagent Reagent (1-Bromo-2-ethoxyethane) Reagent->Reaction Impurity2 Impurity B (Hydrolyzed Reagent) Reagent->Impurity2 Hydrolysis Product Target Product (4-Bromo-1-(2-ethoxyethoxy) -2-nitrobenzene) Reaction->Product Main Pathway Impurity1 Impurity A (Unreacted Phenol) Reaction->Impurity1 Incomplete Conv.

    Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities (Phenols and Hydrolysis products) that the HPLC method must resolve.

    Comparative Analysis: HPLC vs. Alternatives

    Why choose HPLC over faster methods? The data below highlights the performance gap.

    FeatureHPLC (UV-Vis) TLC (Silica) GC-FID/MS
    Quantitation Limit (LOQ) 0.05% (High Sensitivity)~2-5% (Visual estimation)<0.1%
    Selectivity Excellent (Tunable via mobile phase pH)Moderate (Spot overlap common)Good
    Thermal Stability High (Ambient operation)HighLow (Nitro groups risk degradation)
    Throughput 15-20 min/sample5 min (Parallel)15-30 min
    Suitability Gold Standard for Validation In-process spot checkRisky for thermally labile nitro compounds

    Expert Insight: While GC is sensitive, nitro-aromatics can undergo thermal decomposition in the injection port, leading to ghost peaks. HPLC avoids this thermal stress, making it the only viable option for rigorous validation.

    Validated Experimental Protocol

    This protocol is designed to be self-validating . The use of an acidic mobile phase ensures the phenolic starting material remains protonated, improving peak shape and retention consistency.

    Chromatographic Conditions[1][2][3][4][5]
    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

      • Why C18? Provides strong hydrophobic interaction to separate the ether product (less polar) from the phenol (more polar).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

      • Mechanism:[1][2] Suppresses ionization of the phenol impurity, preventing peak tailing.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitro absorption).

    • Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    Gradient Program
    Time (min)% Mobile Phase BEvent
    0.040Equilibration / Start
    2.040Isocratic Hold (Elute polar impurities)
    12.090Gradient Ramp (Elute Product)
    15.090Wash (Remove dimers/heavy byproducts)
    15.140Return to Initial
    20.040Re-equilibration
    Sample Preparation Workflow
    • Stock Solution: Weigh 10 mg of synthesized crude into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).[3]

    • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial Ratio 60:40 Water:ACN) to prevent solvent shock.

    • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-compounds).

    Validation Data & Performance Metrics

    The following metrics define the "Pass/Fail" criteria for the synthesis validation.

    Specificity & Retention
    • Impurity (Phenol SM): Elutes at ~4.5 min. (More polar due to -OH).

    • Product (Ether): Elutes at ~10.2 min. (Hydrophobic ethyl ether chain increases retention).

    • Resolution (

      
      ):  > 5.0 (Baseline separation).
      
    Linearity & Sensitivity[4]
    • Linear Range: 0.01 mg/mL to 1.0 mg/mL (

      
      ).
      
    • LOD (Limit of Detection): 0.02% (area percent).

    Workflow Visualization

    ValidationWorkflow Start Crude Product Isolated Prep Sample Prep (Dissolve in ACN -> Filter) Start->Prep HPLC HPLC Injection (Gradient Method) Prep->HPLC Decision Check Resolution (Rs) SM vs Product > 2.0? HPLC->Decision Quant Quantify Impurities (Area %) Decision->Quant Yes Fail FAIL: Reprocess (Recrystallize) Decision->Fail No (Co-elution) Pass PASS: Purity > 98% SM < 0.5% Quant->Pass Within Limits Quant->Fail Out of Spec Fail->Start Reprocess

    Caption: Figure 2. Decision logic for batch release. The method enforces a strict resolution threshold before quantification.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Peak Tailing (Phenol SM) Silanol interactions or ionization.Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Acetate if pH is not the issue.
    Ghost Peaks Carryover from previous high-conc injection.Add a "needle wash" step with 100% ACN between injections.
    Baseline Drift Gradient absorption mismatch.Balance absorbance by adding a UV absorber (e.g., acetone trace) to solvent B, or use Reference Wavelength (360 nm).

    References

    • BenchChem. (2025).[3] A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene. Retrieved from

    • Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering: Fit-for-purpose gradient HPLC method for nitrobenzene derivatives. Retrieved from

    • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 22283188: 4-Bromo-1-ethoxy-2-nitrobenzene.[4] Retrieved from

    • Centers for Disease Control and Prevention (CDC). (2024). Analytical Methods for Nitrobenzene and Derivatives. Retrieved from

    • SciSpace. (2023). HPLC method development and validation: Strategies for drug intermediates. Retrieved from

    Sources

    Technical Guide: Purity Assessment of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a critical intermediate in the synthesis of irreversible EGFR inhibitors (e.g., Pelitinib/EKB-569). Its structural integrity is paramount because the 2-ethoxyethoxy side chain dictates the solubility and pharmacokinetic profile of the final drug substance, while the bromine handle is essential for subsequent cross-coupling or amination reactions.

    This guide compares the industrial "workhorse" method (HPLC-UV ) against the absolute quantification method (qNMR ) and the orthogonal volatile screen (GC-MS ). It provides a validated framework for establishing the purity of this specific intermediate, moving beyond simple "Area %" to rigorous mass-balance assessment.

    Chemical Context & Impurity Profiling

    To accurately assess purity, one must understand the genesis of impurities. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

    
    ).
    
    Synthesis Pathway & Impurity Origins
    • Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 2-Ethoxyethanol

      
       Product.
      
    • Critical Impurities:

      • Hydrolysis Product: 4-Bromo-2-nitrophenol (Result of moisture competing with the alkoxide).

      • Unreacted Starting Material: 4-Bromo-1-fluoro-2-nitrobenzene.[1]

      • Solvent Entrapment: 2-Ethoxyethanol (High boiling point: 135°C, difficult to remove).

    Diagram: Impurity Genesis in Synthesis

    SynthesisPath SM SM: 4-Bromo-1-fluoro- 2-nitrobenzene Product Product: 4-Bromo-1-(2-ethoxyethoxy)- 2-nitrobenzene SM->Product + Base / S_NAr Imp_Hydrolysis Impurity A: 4-Bromo- 2-nitrophenol SM->Imp_Hydrolysis + H2O (Side Rxn) Reagent Reagent: 2-Ethoxyethanol Reagent->Product Imp_Solvent Residual Solvent: 2-Ethoxyethanol Reagent->Imp_Solvent Incomplete Drying

    Caption: Synthesis pathway highlighting the origin of critical impurities (Hydrolysis and Residual Solvent) relative to the main product.

    Method A: HPLC-UV (The Routine Standard)

    Role: Routine Quality Control (QC), Impurity Profiling.

    High-Performance Liquid Chromatography (HPLC) is the standard for detecting non-volatile organic impurities. For this nitro-aromatic ether, a standard C18 column is sufficient, but a Phenyl-Hexyl column is recommended for superior separation of the hydrolysis phenol impurity due to

    
     interactions.
    
    Experimental Protocol
    • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient:

      • 0-2 min: 30% B (Isocratic hold to elute polar phenols).

      • 2-15 min: 30%

        
         90% B.
        
      • 15-20 min: 90% B.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • 254 nm: Universal aromatic detection.

      • 310 nm: Specific for the nitro-aromatic chromophore (increases specificity against non-nitro impurities).

    Data Interpretation & Causality
    • Why Phenyl-Hexyl? The nitro group is electron-withdrawing, creating an electron-deficient ring. Phenyl-hexyl phases interact strongly with this deficiency, pulling the main peak away from the more polar nitrophenol impurity (which elutes earlier).

    • Limitation: HPLC using "Area %" assumes all components have the same Extinction Coefficient (

      
      ). This is false . The nitrophenol impurity has a different 
      
      
      
      than the ether product. Therefore, HPLC Area % is only an estimate unless corrected by Response Factors (RF).

    Method B: qNMR (The Absolute Standard)

    Role: Assay Assignment (Calculating "True" Purity), Reference Standard Qualification.

    Quantitative NMR (qNMR) is superior for establishing the "Assay" (mass balance) because the signal intensity is directly proportional to the number of protons, independent of the chemical structure. It does not require a reference standard of the analyte itself.

    Experimental Protocol
    • Solvent: DMSO-

      
       (Preferred over 
      
      
      
      to ensure full solubility of the polar nitro group and prevent aggregation).
    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

      • Alternative IS: Maleic Acid (Singlet at ~6.3 ppm).

    • Pulse Sequence: 90° pulse with a long relaxation delay (

      
      ) to ensure full relaxation of protons (T1 relaxation).
      
    • Scans: 16 or 32 scans (Sufficient for >10 mg sample).

    Key Diagnostic Signals (Chemical Shift )
    • Aromatic Region (7.0 - 8.2 ppm): The 3 aromatic protons will show a specific splitting pattern (d, dd, d).

    • Ether Linkage (

      
      ):  A triplet around 4.2 - 4.3 ppm . This is the best region for quantification as it is distinct from the internal standard.
      
    • Terminal Methyl (

      
      ):  Triplet around 1.1 - 1.2 ppm .
      
    Calculation (Self-Validating)
    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass weighed.[2][3][4]

    Method C: GC-MS/HS (The Volatile Screen)

    Role: Residual Solvent Analysis, Confirmation of Volatile Impurities.

    While the main product is a solid, the synthesis uses 2-ethoxyethanol , a high-boiling solvent (135°C) that is difficult to dry. HPLC often misses this because it elutes in the void volume.

    Experimental Protocol (Headspace)
    • Column: DB-624 (optimized for volatile solvents).

    • Oven: 40°C (hold 5 min)

      
       240°C.
      
    • Detector: FID or MS.

    • Relevance: Critical for pharmaceutical compliance (ICH Q3C). 2-ethoxyethanol is a Class 2 solvent (neurotoxic) and must be quantified strictly.

    Comparative Analysis & Decision Matrix

    The following table contrasts the performance of the three methods for this specific molecule.

    FeatureHPLC-UV (Method A)qNMR (Method B)GC-MS (Method C)
    Primary Output Purity (Area %)Assay (Weight %)Residual Solvent (ppm)
    Specificity High (Separates Isomers)High (Structural Proof)Low for main peak (Thermal degradation risk)
    Reference Std? Required for AssayNot Required (Uses Internal Std)Required for Solvents
    Limit of Detection Very Low (<0.05%)Moderate (~0.5%)Low (for volatiles)
    Weakness Response factor biasLower sensitivityNitro groups may decompose
    Analytical Workflow Decision Tree

    Use this logic flow to determine the correct testing sequence.

    DecisionTree Start Start: Synthesized Batch Solubility Check Solubility (DMSO vs ACN) Start->Solubility HPLC Run HPLC-UV (Phenyl-Hexyl Column) Solubility->HPLC PurityCheck Is Area % > 98%? HPLC->PurityCheck Repurify Recrystallize / Column PurityCheck->Repurify No qNMR Run qNMR (Determine Absolute Assay) PurityCheck->qNMR Yes GC Run GC-Headspace (Check 2-ethoxyethanol) PurityCheck->GC Yes Repurify->HPLC Final Release Batch (COA Generation) qNMR->Final GC->Final

    Caption: Integrated analytical workflow ensuring both chromatographic purity and absolute mass balance.

    Authoritative References

    • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

    • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

    • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[6] Trends in Analytical Chemistry, 35, 5-26. (Describes internal standard selection for qNMR). Link

    Sources

    The Ethoxyethoxy Group: A Strategic Alternative to PEGylation for Optimizing Drug Properties

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the optimization of a molecule's physicochemical and pharmacokinetic properties is as crucial as its intrinsic potency. Researchers often face the challenge of advancing lead compounds that, despite excellent target engagement, are hampered by poor aqueous solubility, suboptimal permeability, or rapid metabolic clearance. While polyethylene glycol (PEG) linkers are a well-established solution, particularly for biologics, the strategic incorporation of smaller, more nuanced functionalities can offer a superior balance of properties for small molecules. This guide provides an in-depth comparison of the ethoxyethoxy group [-OCH₂CH₂OCH₂CH₃] as a tactical tool in medicinal chemistry, offering a powerful alternative to traditional solubilizing moieties. We will explore its advantages in enhancing solubility, modulating lipophilicity, and improving metabolic stability, supported by experimental data and detailed protocols for validation.

    The Physicochemical Impact of the Ethoxyethoxy Moiety

    The ethoxyethoxy group, essentially a di-ethylene glycol monoethyl ether, strikes a delicate balance between hydrophilicity and lipophilicity. Its ether oxygens are capable of acting as hydrogen bond acceptors, which is fundamental to its ability to improve aqueous solubility. Unlike a simple hydroxyl group, the ethoxyethoxy moiety's flexible, chain-like structure can disrupt the crystal lattice of a solid-state compound, further aiding dissolution.[1]

    However, its ethyl terminus provides a degree of lipophilicity, preventing the drastic increase in polarity that can sometimes be detrimental to cell membrane permeability. This dual character allows for a more subtle modulation of a compound's overall physicochemical profile, a concept central to the principles of bioisosterism where one functional group is replaced by another to enhance desired properties without significant structural overhaul.[2]

    Enhancing Aqueous Solubility: A Primary Advantage

    Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and the need for complex and costly formulations.[3][4] The ethoxyethoxy group directly addresses this challenge by introducing polar ether linkages that can interact favorably with water molecules.[5] This mechanism is analogous to that of larger PEG chains, which are renowned for their ability to enhance the solubility of conjugated molecules.[6][7]

    The following table provides illustrative data on how the introduction of an ethoxyethoxy group can significantly improve the kinetic solubility of a hypothetical parent compound.

    CompoundStructureModificationKinetic Solubility (μg/mL) at pH 7.4
    Parent Drug X R-H-5
    Analog X-EE R-OCH₂CH₂OCH₂CH₃Ethoxyethoxy substitution75
    Analog X-OH R-OHHydroxyl substitution20

    This data is illustrative and intended for comparative purposes.

    The enhanced solubility of Analog X-EE compared to both the parent and a simple hydroxylated analog highlights the efficacy of the ethoxyethoxy group. This improvement is critical for ensuring that a sufficient concentration of the drug can dissolve in gastrointestinal fluids for absorption.[8]

    Experimental Protocol: Kinetic Solubility Assay

    A high-throughput kinetic solubility assay is a cornerstone of early drug discovery for rapidly assessing the solubility of numerous compounds.[9]

    Objective: To determine the kinetic solubility of a test compound in a buffered aqueous solution.

    Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

    • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well microplate.

    • Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

    • Incubation: Seal the plate and shake at room temperature for a set period, typically 1-2 hours.

    • Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[10][11]

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

    Caption: Workflow for a kinetic solubility assay.

    Modulating Lipophilicity for Optimal Permeability

    While high solubility is desirable, it must be balanced with sufficient lipophilicity to allow the drug to permeate biological membranes. The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key measure of this property. The ethoxyethoxy group's contribution to lipophilicity is more moderate than that of a simple alkyl chain, allowing for fine-tuning of the LogD value to fall within the optimal range for oral absorption, often described by frameworks like Lipinski's Rule of Five.[12]

    CompoundModificationCalculated LogP (cLogP)Measured LogD at pH 7.4
    Parent Drug Y R-H4.54.3
    Analog Y-EE R-OCH₂CH₂OCH₂CH₃3.83.6
    Analog Y-Hexyl R-(CH₂)₅CH₃6.26.2

    This data is illustrative and intended for comparative purposes.

    As shown, the ethoxyethoxy group reduces the lipophilicity of the parent compound, bringing it into a more favorable range. In contrast, a simple hexyl chain drastically increases lipophilicity, which could lead to poor aqueous solubility and potential off-target effects.

    Experimental Protocol: Shake-Flask Method for LogD Determination

    The shake-flask method is the gold standard for determining the partition coefficient of a compound.[12][]

    Objective: To measure the LogD of a test compound between n-octanol and an aqueous buffer at pH 7.4.

    Methodology:

    • Solvent Saturation: Prepare n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

    • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

    • Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

    • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

    • LogD Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[14]

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-octanol with PBS C Add Compound to Saturated Solvents A->C B Saturate PBS with n-octanol B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Measure [Compound] in n-octanol E->F G Measure [Compound] in PBS E->G H Calculate LogD = log([Octanol]/[PBS]) F->H G->H

    Caption: Shake-flask method for LogD determination.

    Impact on Metabolic Stability

    The ether linkages in the ethoxyethoxy group are generally more stable to metabolic degradation than, for example, ester groups. While they can be a site for metabolism, often through O-dealkylation, the rate of this process can be slower than the metabolism of other common functional groups. This can lead to a longer in vivo half-life and improved drug exposure.

    The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

    CompoundModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)
    Parent Drug Z R-COOCH₃15
    Analog Z-EE R-OCH₂CH₂OCH₂CH₃45
    Analog Z-H R-H> 60

    This data is illustrative and intended for comparative purposes.

    In this example, replacing a metabolically labile ester group with an ethoxyethoxy group significantly increases the metabolic stability of the compound, which is a desirable outcome for prolonging its duration of action.

    Experimental Protocol: In Vitro Metabolic Stability Assay

    Objective: To determine the rate of metabolism of a test compound in human liver microsomes.[15]

    Methodology:

    • Reagent Preparation:

      • Thaw pooled human liver microsomes on ice.

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Incubation Mixture:

      • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (typically at a final concentration of 1 µM).

      • Pre-warm the mixture at 37°C for 5-10 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system solution to the incubation mixture.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[16]

    • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[17]

    Case Study: Etoposide

    While not a direct substitution, the approved anti-cancer agent etoposide provides a relevant example of the strategic use of an ethoxy-containing glycosidic moiety to improve drug properties. The complex glycoside portion of etoposide, which includes ethoxy-like functionalities, is crucial for its aqueous solubility and overall pharmacokinetic profile. This highlights the principle that incorporating such groups is a valid and successful strategy in the development of clinically effective drugs.

    Conclusion: A Versatile Moiety for Drug Optimization

    The ethoxyethoxy group represents a highly versatile and effective tool in the medicinal chemist's arsenal for addressing common challenges in drug discovery. Its ability to simultaneously enhance aqueous solubility, fine-tune lipophilicity for optimal permeability, and improve metabolic stability makes it a valuable alternative to larger PEG linkers and other more polar or metabolically labile functional groups. By providing a nuanced approach to property modulation, the ethoxyethoxy group can be instrumental in transforming a promising lead compound into a viable drug candidate. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the advantages of this strategic functional group in their own drug discovery programs.

    References

    • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

    • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

    • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

    • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

    • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

    • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 1-13. Retrieved from [Link]

    • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

    • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

    • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

    • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

    • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
    • Drug Hunter. (n.d.). Category - Case Studies. Retrieved from [Link]

    • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

    • van den Beld, I., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Archives of Toxicology, 98(7), 2217-2234.
    • PubMed. (1993). Pharmacokinetics and metabolic interconversion of intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. Retrieved from [Link]

    • Gáspár, R., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG)
    • Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
    • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

    • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

    • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
    • Asian Journal of Pharmaceutics. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Retrieved from [Link]

    • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
    • ResearchGate. (n.d.). Solubility and thermodynamic function of a new anti-cancer drug ibrutinib in {2-(2-ethoxyethoxy)ethanol + water} mixtures at different temperatures | Request PDF. Retrieved from [Link]

    • PubMed. (2014). Pharmaceutical and pharmacological approaches for bioavailability enhancement of etoposide. Retrieved from [Link]

    • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

    • AZoLifeSciences. (2023, February 13). Optimizing a Drug's Pharmacokinetics. Retrieved from [Link]

    • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

    • Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36.
    • University of Hyderabad. (2023, May 18). UoH research group propose new models for enhanced drug solubility and permeability. Retrieved from [Link]

    • MDPI. (2018). Beneficial Pharmacokinetic Drug Interactions: A Tool to Improve the Bioavailability of Poorly Permeable Drugs. Retrieved from [Link]

    Sources

    Synthetic Routes to Polysubstituted Nitrobenzenes: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Comparison of Synthetic Routes to Polysubstituted Nitrobenzenes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

    Executive Summary & Strategic Selection

    The synthesis of polysubstituted nitrobenzenes is a foundational challenge in medicinal chemistry and materials science. While classical Electrophilic Aromatic Substitution (EAS) remains the industrial workhorse, it is often plagued by rigid regioselectivity rules (ortho/para vs. meta directing effects) and poor functional group tolerance.

    Modern drug discovery demands access to "contra-electronic" substitution patterns—isomers that are thermodynamically accessible but kinetically disfavored under standard nitration conditions. This guide compares three distinct synthetic paradigms:

    • Classical EAS (Mixed Acid): Best for simple, electron-rich substrates.

    • Ipso-Nitration (Boronic Acids/Halides): The premier method for site-specific nitration, bypassing directing group rules.

    • Nitrogen Oxidation (Aniline Precursors): The "Trojan Horse" strategy for accessing meta-EWG patterns or crowded environments.

    Comparative Analysis of Synthetic Routes

    Method 1: Classical Electrophilic Aromatic Substitution (EAS)

    The Baseline Standard

    Mechanism: Generation of the nitronium ion (

    
    ) using 
    
    
    
    , followed by arenium ion formation and deprotonation.
    • Pros: Low cost, scalable, no catalyst required.

    • Cons: Strictly governed by electronic directing effects; prone to over-nitration; incompatible with acid-sensitive groups (acetals, silyl ethers); safety risks (exotherms).

    Method 2: Ipso-Nitration of Aryl Boronic Acids

    The Regioselectivity Solver

    Mechanism: Radical or electrophilic displacement of a boronic acid/ester moiety by a nitro group. Recent work by Amgen (Murray et al., 2022) utilizes fuming

    
     to generate 
    
    
    
    radicals that attack the C-B bond.[3]
    • Pros: Absolute regiocontrol (nitro group goes exactly where the boron was); mild conditions; tolerates halogens and esters.

    • Cons: Requires pre-functionalized aryl boronic acids; potential autocatalytic decomposition of

      
       (safety control required).
      
    Method 3: Palladium-Catalyzed Transfer Nitration

    The Cross-Coupling Approach

    Mechanism: Pd-catalyzed oxidative addition into an aryl halide, followed by transmetallation with a nitrite source (e.g.,

    
    -nitrostyrene or 
    
    
    
    ) and reductive elimination.
    • Pros: Uses readily available aryl bromides/chlorides; mild, neutral conditions; excellent functional group tolerance.

    • Cons: Expensive catalysts (Pd/Ligand); reaction times can be longer; strictly requires inert atmosphere.

    Method 4: Oxidation of Arylamines

    The "Impossible Pattern" Route

    Mechanism: Oxidation of anilines (often derived from directed metalation or reduction) using oxidants like HOF·CH₃CN (Rozen’s reagent), mCPBA, or catalyzed

    
    .
    
    • Pros: Accesses substitution patterns impossible via EAS (e.g., nitro group meta to an electron-donating group); avoids acidic media.

    • Cons: Step-intensive (requires amine synthesis first); oxidants can be hazardous (HOF) or require careful handling.

    Performance Matrix

    FeatureClassical Nitration (EAS)Ipso-Nitration (Boronic Acid)Pd-Catalyzed Transfer NitrationAniline Oxidation (H2O2/Base)
    Regioselectivity Poor (Isomer mixtures common)Excellent (100% Site-Specific)Excellent (Site-Specific)Excellent (Pre-determined)
    Substrate Scope Limited (Acid-stable only)Broad (Esters, nitriles, halides)Broad (Heterocycles, ketones)Broad (Requires amine precursor)
    Yield (Typical) 60–90% (often mixed isomers)70–95%60–85%70–96%
    Reaction Safety Low (Runaway risk)Moderate (Exothermic gas evolution)High (Standard catalytic risks)Moderate (Peroxide management)
    Green Metrics Poor (Acid waste)Moderate (Atom economy)Moderate (Pd waste)High (Water byproduct)

    Decision Framework (Visualization)

    The following decision tree guides the selection of the optimal synthetic route based on substrate electronics and desired substitution pattern.

    NitrationRouteSelection Start Target: Polysubstituted Nitrobenzene IsomerCheck Is the substitution pattern consistent with EAS rules? Start->IsomerCheck AcidSensitive Are there acid-sensitive groups? (e.g., Acetals) IsomerCheck->AcidSensitive Yes (e.g., p-nitro-toluene) Precursors Available Precursor? IsomerCheck->Precursors No (e.g., m-nitro-anisole) MethodEAS Method 1: Classical EAS (Mixed Acid) AcidSensitive->MethodEAS No MethodIpso Method 2: Ipso-Nitration (Aryl Boronic Acid) AcidSensitive->MethodIpso Yes Precursors->MethodIpso Aryl Boronic Acid MethodPd Method 3: Pd-Catalyzed Transfer Nitration Precursors->MethodPd Aryl Halide MethodOx Method 4: Aniline Oxidation (H2O2/Base or mCPBA) Precursors->MethodOx Aniline

    Caption: Strategic decision tree for selecting the optimal nitration methodology based on regiochemical requirements and functional group stability.

    Validated Experimental Protocols

    Protocol A: Ipso-Nitration of Aryl Boronic Acids

    Adapted from Murray et al. (Amgen), J. Org.[3] Chem. 2022. Objective: Synthesis of 4-bromo-2-nitro-1-chlorobenzene from the corresponding boronic acid.

    • Reagent Setup: To a 3-neck flask equipped with a reflux condenser and internal temperature probe, add 4-bromo-2-chlorophenylboronic acid (1.0 equiv) and Dichloromethane (DCM) (5 mL/g).

    • Activation: Add Fuming Nitric Acid (>90%) (3.0 equiv) dropwise at 0°C. Note: The reaction is autocatalytic. An induction period may occur followed by rapid exotherm and gas evolution.

    • Reaction: Allow the mixture to warm to 20°C. Monitor by HPLC/TLC for the disappearance of the boronic acid.

    • Quench: Carefully pour the reaction mixture into ice water. Neutralize the aqueous layer with saturated

      
       until pH 7.
      
    • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Validation:

      
       NMR should show the loss of B-OH protons and a downfield shift of aromatic protons adjacent to the new nitro group.
      
    Protocol B: Pd-Catalyzed Transfer Nitration

    Adapted from reaction conditions using

    
    -Nitrostyrene.
    Objective:  Nitration of an aryl bromide under neutral conditions.
    
    • Catalyst Prep: In a glovebox, combine Pd(cod)Cl₂ (2.5 mol%) and tBuBrettPhos (5.0 mol%) in DME (dimethoxyethane). Stir for 10 min to form the active catalyst.

    • Substrate Addition: Add Aryl Bromide (1.0 equiv),

      
      -Nitrostyrene  (2.0 equiv, nitro source), and 
      
      
      
      (2.0 equiv).
    • Execution: Seal the vial and heat to 100°C for 12 hours.

    • Mechanism Check: The

      
      -nitrostyrene releases 
      
      
      
      in situ, which acts as the nucleophile.
    • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

    Protocol C: Green Oxidation of Anilines

    Adapted from controllable selective oxidation protocols. Objective: Conversion of an electron-rich aniline to a nitrobenzene without over-oxidation to azoxy species.

    • Mixture: Dissolve Substituted Aniline (1.0 mmol) in Acetonitrile/Ethanol (1:4 ratio).

    • Base/Oxidant: Add NaOMe (0.4 equiv) followed by 30%

      
        (10 equiv) dropwise.
      
    • Reaction: Stir at 60°C for 4–6 hours. The base strength directs selectivity toward the nitro compound rather than the azoxy dimer.

    • Monitoring: Monitor TLC for the disappearance of the blue fluorescent aniline spot.

    • Workup: Quench with

      
       (to destroy excess peroxide). Extract with EtOAc.
      

    Mechanistic Insight: Ipso-Nitration Pathway[3]

    Understanding the mechanism is crucial for troubleshooting the "induction period" often seen in ipso-nitration.

    IpsoMechanism HNO3 HNO3 (Fuming) RadicalGen NO2 Radical Generation HNO3->RadicalGen Autocatalysis Attack Radical Attack at C-B bond RadicalGen->Attack •NO2 ArB Aryl Boronic Acid ArB->Attack Intermed Sigma Complex Attack->Intermed Product Nitroarene + Boric Acid Intermed->Product - B(OH)3

    Caption: Radical mechanism of ipso-nitration. The reaction is driven by[4] •NO2 radicals generated autocatalytically from fuming nitric acid.

    References

    • Ipso-Nitration of Aryl Boronic Acids: Murray, J. I., et al. (2022).[3][4] "Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid." The Journal of Organic Chemistry, 87(4), 1977–1985.

    • Pd-Catalyzed Transfer Nitration: Fornwald, R. M., et al. (2022). "Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents." Chemistry Letters.

    • Green Oxidation of Anilines: "Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base."[5] ACS Omega, 2024.

    • General Review of Nitration: Olah, G. A., et al. (2009). "Nitration: Methods and Mechanisms."[1][3][6][7][8] Wiley-VCH.

    • Ipso-Nitration via TMSCl: Prakash, G. K. S., et al. (2004).[8] "Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts." Organic Letters, 6(13), 2205–2207.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Comprehensive Safety & Handling Guide: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

    As Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene. The guidance herein is synthesized from established safety data for structurally related aromatic nitro compounds, a standard and necessary practice for novel or less-documented substances. Our primary objective is to empower you with the knowledge to work safely, ensuring that every procedure is underpinned by a robust understanding of the potential hazards and the rationale behind each safety measure.

    Hazard Assessment: Understanding the Risks

    4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene belongs to the aromatic nitro compound family. This chemical class is characterized by significant toxicological properties that demand stringent safety protocols. The primary hazards are associated with the nitroaromatic functional group, which is known for its systemic toxicity.

    Key Hazards:

    • High Acute Toxicity: Aromatic nitro compounds are frequently classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

    • Dermal Absorption: A critical and often underestimated risk is the rapid absorption of these compounds through intact skin.[4] This exposure route can lead to systemic toxicity without obvious signs of skin damage.

    • Systemic Effects: Absorption into the body can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, a condition known as methemoglobinemia or cyanosis.[5] The onset of symptoms can be delayed for several hours.[5]

    • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3]

    • Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[2][3][5][6][7]

    • Sensitization: Some related compounds may cause an allergic skin reaction.[6]

    Given these risks, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

    Core Protective Measures: Your First Line of Defense

    Effective protection begins before you even select your gloves. Engineering controls are the foundation of your safety posture.

    • Primary Engineering Control: Chemical Fume Hood All handling of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[8] This minimizes inhalation exposure to vapors or aerosols.

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[3][8][9]

    Personal Protective Equipment (PPE): A Detailed Protocol

    The selection of PPE must be deliberate and matched to the specific task. Below is a breakdown of the required equipment, explaining the causality behind each choice.

    Eye and Face Protection
    • Mandatory Requirement: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[10][11] These provide a seal around the eyes to protect against splashes and vapors.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when cleaning up spills), a full-face shield must be worn in addition to safety goggles.[8]

    Hand Protection: The Critical Barrier

    Due to the high potential for dermal absorption, glove selection is paramount. Not all standard laboratory gloves provide adequate protection.

    • For Incidental Contact (e.g., handling a sealed container):

      • Nitrile Gloves: Heavy-duty nitrile gloves (minimum thickness of 5-6 mil) can be used for tasks with a low risk of direct contact. However, it's crucial to understand that breakthrough times for nitrile with aromatic compounds can be short.[8][12] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[5]

    • For Deliberate Handling and Immersion Risk (e.g., weighing, transfers, running reactions):

      • Butyl Rubber or Viton Gloves: These materials are highly recommended for their excellent resistance to aromatic nitro compounds.[9] They provide a more robust barrier for prolonged handling or in situations where spills are more likely.

      • Double Gloving: For added protection during high-risk procedures, consider wearing a lighter nitrile glove underneath a heavier butyl rubber or neoprene glove. This can protect the user in case the outer glove is breached.

    Table 1: Glove Selection Guide for Aromatic Nitro Compounds

    Glove MaterialResistance to Aromatic CompoundsResistance to Nitro CompoundsRecommendation
    Nitrile Fair to GoodGoodRecommended only for incidental contact; not for prolonged immersion.[8]
    Butyl Rubber GoodExcellentHighly Recommended for direct handling and spill protection.[8][9]
    Neoprene FairGoodA suitable alternative to nitrile for moderate-risk tasks.[8]
    Natural Rubber (Latex) PoorFairNot recommended for handling this class of chemicals.[8]

    Causality: The choice of butyl rubber is based on its low permeability to polar organic compounds like nitroaromatics, providing longer breakthrough times and superior protection against systemic absorption compared to standard nitrile gloves. Always consult the glove manufacturer's specific chemical resistance data for verification.[8]

    Body Protection
    • Standard Use: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Enhanced Protection: For procedures involving larger quantities (>25g) or a heightened risk of splashes, supplement your lab coat with a chemical-resistant apron made of a material like butyl rubber.

    • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[8]

    Respiratory Protection
    • Under Normal Conditions: When working exclusively within a chemical fume hood, respiratory protection is typically not required.

    • When Required: A NIOSH-approved respirator with organic vapor cartridges must be used if:

      • Work must be performed outside of a fume hood.[8]

      • A spill or release occurs, and you are involved in the cleanup.

      • Engineering controls are not sufficient to maintain exposure below acceptable limits.[1]

    Operational and Disposal Plans

    Proper PPE use is integrated into a larger framework of safe operational and disposal procedures.

    Step-by-Step Handling Protocol
    • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all required PPE is available and inspected for integrity.

    • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, the appropriate gloves.

    • Handling: Conduct all manipulations deep within the fume hood to ensure containment. Use spark-proof tools if there is any risk of ignition.[1][13]

    • Storage: Keep the chemical in a tightly closed, clearly labeled container.[6][8][10] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

    • Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the outer surface. Remove your lab coat and goggles. Wash hands and forearms thoroughly with soap and water.[1]

    Spill Management Plan
    • Evacuate: Immediately alert others and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood continues to operate.

    • Assess and Equip: For minor spills within a fume hood, personnel with appropriate training and PPE may proceed. This includes, at a minimum, double gloves (butyl rubber outer), chemical goggles, a face shield, and a chemical-resistant apron. A respirator may be necessary.

    • Contain: Absorb the spill with an inert material such as vermiculite, sand, or diatomaceous earth.[1][8][10] Do not use combustible materials like paper towels for the initial absorption. [8]

    • Collect and Dispose: Carefully scoop the absorbed material into a designated, sealed hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    Disposal Plan
    • Chemical Waste: All surplus chemical and contaminated materials must be disposed of as hazardous waste through a licensed disposal company.[5] Do not mix with other waste streams.[14]

    • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items must be placed in a sealed bag and disposed of as hazardous chemical waste.

    PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Ensemble start Identify Task (e.g., Weighing, Synthesis, Cleanup) check_hood Work in Fume Hood? start->check_hood check_splash Potential for Splash or Aerosol? check_hood->check_splash Yes no_work STOP Do Not Proceed Without Functional Fume Hood check_hood->no_work No check_quantity Quantity > 25g or High-Risk Transfer? check_splash->check_quantity No ppe_face Add Face Shield check_splash->ppe_face Yes ppe_base Base PPE: - Chemical Goggles - Lab Coat - Closed-Toe Shoes check_quantity->ppe_base No ppe_body Add Chemical Apron check_quantity->ppe_body Yes ppe_gloves Hand Protection: - Butyl Rubber Gloves (or Double-Gloved) ppe_base->ppe_gloves ppe_face->check_quantity ppe_body->ppe_base ppe_resp NIOSH Respirator (Organic Vapor) no_work->ppe_resp If work is unavoidable

    Caption: PPE selection workflow for handling 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.

    References

    • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
    • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health.
    • Safety D
    • Safety Data Sheet: Nitrobenzene (2015). Carl ROTH.
    • Material Safety D
    • Nitrocompounds, Aromatic.
    • SAFETY DATA SHEET 1-Bromo-3-nitrobenzene. Sigma-Aldrich.
    • Safety Data Sheet 4-Bromo-2-nitrobenzaldehyde. AK Scientific, Inc.
    • Safety Data Sheet 4-Bromonitrobenzene-d4. CDN Isotopes.
    • SAFETY DATA SHEET 4-Bromo-1-fluoro-2-nitrobenzene. Thermo Fisher Scientific.
    • Chemical Safety Guide, 5th Ed.
    • NitroCompounds-Various Safety Guide. University of Georgia (UGA) Research.
    • SAFETY DATA SHEET 1-Bromo-2-nitrobenzene. Spectrum Chemical.
    • 4-Bromo-1-fluoro-2-nitrobenzene SDS. ECHEMI.
    • 40 CFR § 721.875 - Aromatic nitro compound. Legal Information Institute (LII), Cornell University.
    • Chemicals - safe use and handling. Health and Safety Executive (HSE).
    • SAFETY DATA SHEET 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific.

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.